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  • Product: (±)-1-AMino-2-propanol--d6
  • CAS: 1219795-13-7

Core Science & Biosynthesis

Foundational

(±)-1-Amino-2-propanol-d6: A Technical Guide to Chemical Structure, Isotopic Purity, and Analytical Workflows

Executive Summary The development of deuterated active pharmaceutical ingredients (d-APIs) and stable isotope-labeled tracers has revolutionized pharmacokinetics, metabolic stability investigations, and positron emission...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of deuterated active pharmaceutical ingredients (d-APIs) and stable isotope-labeled tracers has revolutionized pharmacokinetics, metabolic stability investigations, and positron emission tomography (PET) studies[1]. At the core of many of these synthetic pathways is (±)-1-Amino-2-propanol-d6 (CAS: 1219795-13-7), a highly specialized secondary amino alcohol[2].

For researchers and drug development professionals, utilizing a deuterated building block requires moving beyond traditional definitions of chemical purity. Quality control must rigorously account for isotopic purity —the precise distribution of deuterium incorporation across the molecular population[3]. This whitepaper provides an in-depth technical framework for understanding the structural properties of (±)-1-Amino-2-propanol-d6 and establishes self-validating analytical protocols for quantifying its isotopic integrity.

Chemical and Structural Profiling

Molecular Specifications
  • Analyte Name: (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6

  • Molecular Formula: C₃H₃D₆NO[2]

  • Molecular Weight: 81.1466 g/mol [2]

  • Unlabeled CAS Number: 78-96-6[2]

The Causality of Deuteration (The Kinetic Isotope Effect)

In the structure of 1-Amino-2-propanol-d6, all six hydrogen atoms on the carbon backbone are replaced by deuterium, leaving the three exchangeable protons on the amine (-NH₂) and hydroxyl (-OH) groups intact[2].

Why target the carbon backbone? Substituting C-H bonds with C-D bonds leverages the primary Kinetic Isotope Effect (KIE). Because a deuterium atom has twice the mass of a hydrogen atom, the reduced mass of the C-D bond is significantly higher. This lowers the zero-point vibrational energy of the bond, requiring a higher activation energy for enzymatic cleavage (e.g., by cytochrome P450 enzymes). This causality is the fundamental driver for using compounds like (±)-1-Amino-2-propanol-d6 to synthesize metabolic-resistant drug variants[1].

Defining Isotopic Purity: Isotopologues vs. Isotopomers

In the synthesis of highly deuterated molecules, achieving 100% isotopic purity is thermodynamically and kinetically improbable[3]. The final neat product is not a single molecular entity, but a statistical distribution of isotopic variants[4].

  • Isotopologues: Molecules that are chemically identical but differ in their total isotopic composition (e.g., the target d6 molecule vs. a d5 or d4 impurity)[3].

  • Isotopomers: Molecules with the exact same number of isotopes, but located at different atomic positions (e.g., a d5 molecule missing a deuterium on C1 vs. C3)[4].

For a nominally d6 compound, any non-deuterated (d0) or partially deuterated (d1–d5) species acts as an isotopic impurity, potentially altering the pharmacokinetic profile of the downstream drug product[4].

Isotopic_Distribution Root Nominal d6 Compound (1-Amino-2-propanol-d6) IsoLog Isotopologues (Differ in Total D Count) Root->IsoLog IsoMer Isotopomers (Differ in D Position) Root->IsoMer D6 d6 Species (Target API) IsoLog->D6 D5 d5 Species (Isotopic Impurity) IsoLog->D5 D4 d4-d0 Species (Isotopic Impurities) IsoLog->D4

Fig 1. Classification of isotopic species in a nominally d6 synthesized compound.

Quantitative Data Presentation: Analytical Method Comparison

Selecting the correct analytical method is dictated by the chemical nature of the analyte. As a highly polar, low-molecular-weight amino alcohol, 1-Amino-2-propanol requires specific handling to prevent peak tailing and thermal degradation[5].

Analytical TechniquePrimary Application for d-APIsAdvantagesLimitations
qNMR (¹H & ²H) Overall isotopic enrichment & positional confirmation[3].Highly precise; non-destructive; requires minimal sample prep.Cannot easily distinguish complex mixtures of isotopologues[3].
ESI-HRMS Exact isotopologue distribution (d0 to d6)[6].Soft ionization preserves intact molecular ions; resolves isobaric overlap[6].Requires mathematical deconvolution for natural ¹³C/¹⁵N abundance.
GC-MS (Derivatized) Structural integrity and volatile impurity profiling[5].High chromatographic resolution.Requires derivatization (e.g., silylation) due to polar -OH/-NH₂ groups[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating internal references to eliminate false positives.

Protocol A: Isotopic Purity Determination via ESI-HRMS

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the gold standard for quantifying the exact d0–d6 distribution, as its soft ionization minimizes in-source fragmentation[6].

Step-by-Step Workflow:

  • System Suitability (Self-Validation): Prior to analyzing the d6 sample, analyze a 1 mg/mL solution of unlabeled (d0) 1-Amino-2-propanol. This establishes the baseline natural isotopic distribution (M+1, M+2 contributions from ¹³C and ¹⁵N) required for accurate mathematical deconvolution[6].

  • Sample Preparation: Dissolve 1 mg of (±)-1-Amino-2-propanol-d6 in 1 mL of LC-MS grade methanol. Crucial Causality: Do not use deuterated solvents (e.g., Methanol-d4 or D₂O), as they will induce rapid H/D exchange at the labile amine and hydroxyl positions, artificially skewing the mass data.

  • Direct Infusion: Introduce the sample into the ESI source via a syringe pump at a flow rate of 5 µL/min.

  • Data Acquisition: Operate the HRMS in positive ion mode ([M+H]⁺). Acquire full-scan data at a mass resolution of R > 60,000 to easily differentiate isobaric isotopologue ions[6].

  • Deconvolution & Calculation: Extract the exact masses for the d0 through d6 species. Apply a deconvolution matrix to subtract the natural isotopic contributions of the preceding peaks from the raw intensities[6]. The resulting corrected relative abundances represent the true isotopic purity.

ESI_HRMS_Workflow A Sample Prep (Dilution in MeOH) B ESI-HRMS Injection A->B Direct Infusion C Data Acquisition (Full Scan m/z) B->C Soft Ionization D Isotopologue Deconvolution C->D Mass Spectra E Isotopic Purity Calculation D->E Abundance Ratio

Fig 2. ESI-HRMS workflow for isotopologue profiling and isotopic purity calculation.

Protocol B: Structural Confirmation via GC-MS (with Derivatization)

Because 1-amino-2-propanol contains both a secondary hydroxyl and a primary amine, direct GC injection causes severe peak tailing and thermal breakdown. Derivatization is mandatory to increase volatility[5].

Step-by-Step Workflow:

  • Sample Aliquoting: Transfer 100 µL of the (±)-1-Amino-2-propanol-d6 solution to a glass autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle, controlled stream of nitrogen[5].

  • Derivatization (Self-Validation): Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. Self-Validation Step: Spike the mixture with a known concentration of an isotopically distinct internal standard (e.g., 2-amino-1-butanol) to verify 100% derivatization efficiency and normalize injection volumes.

  • Incubation: Heat the sealed vial at 60°C for 30 minutes to ensure complete silylation of both the -OH and -NH₂ groups[5].

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., DB-5ms). Operate the inlet in splitless mode for trace analysis[5]. Use Electron Ionization (EI) to monitor the molecular ion and characteristic fragments, confirming the structural backbone of the d6 compound.

References

  • Patsnap Eureka. "Isopropanolamine: A Full Overview of Its Science and Uses." Patsnap. [Link]

  • ResearchGate. "Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry." ResearchGate. [Link]

Sources

Exploratory

The Analytical and Physical Chemistry of (±)-1-Amino-2-propanol-d6: A Technical Guide for Metabolic Tracing and Mass Spectrometry

Executive Summary (±)-1-Amino-2-propanol (also known as monoisopropanolamine) is a highly polar, low-molecular-weight amino alcohol that plays a critical role as an intermediate in microbial metabolism (such as Vitamin B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(±)-1-Amino-2-propanol (also known as monoisopropanolamine) is a highly polar, low-molecular-weight amino alcohol that plays a critical role as an intermediate in microbial metabolism (such as Vitamin B12 biosynthesis) and as an industrial chemical precursor[1][2]. The deuterated isotopologue, (±)-1-Amino-2-propanol-d6 , serves as an indispensable tool in modern analytical chemistry. By substituting six carbon-bound hydrogen atoms with deuterium, researchers achieve a stable isotopic tracer that resists hydrogen/deuterium (H/D) exchange in aqueous environments, making it ideal for quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and metabolic flux analysis.

This whitepaper provides an in-depth analysis of the physical properties of (±)-1-Amino-2-propanol-d6, the mechanistic rationale for its use, and field-proven methodologies for its application in drug development and microbiological research.

Physical Properties and Thermodynamic Profile

The physical behavior of (±)-1-Amino-2-propanol-d6 is largely governed by its bifunctional nature—containing both a primary amine and a secondary hydroxyl group—which facilitates extensive intermolecular hydrogen bonding[1][3].

While deuteration significantly increases the molecular weight, it only subtly alters the macroscopic thermodynamic properties (such as boiling point and density) due to the reduced zero-point energy of the C-D bond compared to the C-H bond. The table below summarizes the comparative physical data[1][4][5].

Table 1: Comparative Physical Properties of Unlabeled vs. d6-Isotopologue
Property(±)-1-Amino-2-propanol (Unlabeled)(±)-1-Amino-2-propanol-d6
CAS Number 78-96-61219795-13-7
Molecular Formula C 3​ H 9​ NOC 3​ H 3​ D 6​ NO
Molecular Weight 75.11 g/mol 81.15 g/mol
Boiling Point 159.46 – 160.0 °C at 760 mmHg159.9 ± 13.0 °C at 760 mmHg (Predicted)
Density 0.96 – 0.97 g/mL at 25 °C0.9 ± 0.1 g/cm³ (Predicted)
Flash Point 78.0 °C73.9 ± 0.0 °C (Predicted)
Structural Isotope Distribution CH 3​ -CH(OH)-CH 2​ -NH 2​ CD 3​ -CD(OH)-CD 2​ -NH 2​

Data sourced from [1] and [5].

Mechanistic Insights: The Role of Deuteration

Resistance to H/D Exchange

In (±)-1-Amino-2-propanol-d6, the six deuterium atoms are bound to the carbon backbone (CD 3​ -CD(OH)-CD 2​ -NH 2​ ). The three exchangeable protons on the amine (-NH 2​ ) and hydroxyl (-OH) groups remain as hydrogen. This specific labeling strategy is critical: if the heteroatom protons were deuterated, they would rapidly exchange with the aqueous mobile phases used in LC-MS/MS or biological buffers, leading to a loss of the mass shift[3][6]. The stable +6 Da mass shift ensures clean spectral separation from the endogenous unlabeled compound.

Kinetic Isotope Effects (KIE)

When used as a metabolic tracer, the heavier C-D bonds require more activation energy to cleave than C-H bonds. If a metabolic enzyme (e.g., a dehydrogenase) cleaves a C-D bond during the rate-determining step, the reaction rate will slow down—a phenomenon known as the primary kinetic isotope effect. Researchers leverage this to pinpoint rate-limiting steps in the microbial degradation of amino alcohols[2][7].

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary blanks and orthogonal separation techniques to prevent data artifacts.

Protocol 1: LC-MS/MS Quantification using d6 Internal Standard

Because (±)-1-Amino-2-propanol is a highly polar, low-molecular-weight aliphatic amine, it exhibits poor retention on traditional reversed-phase (C18) columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mechanistic choice, utilizing a water-enriched layer on the stationary phase to partition and retain the polar analyte[6].

Step-by-Step Methodology:

  • Standard Preparation: Dissolve (±)-1-Amino-2-propanol-d6 in 50% LC-MS grade methanol to yield a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of biological matrix (e.g., plasma or cell lysate) into a microcentrifuge tube.

    • Add 10 µL of the d6 internal standard working solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins. Causality: Cold organic solvent instantly denatures proteins, halting any enzymatic degradation of the analyte while simultaneously extracting the small molecules.

  • Centrifugation: Spin at 14,000 × g for 15 minutes at 4 °C. Transfer the supernatant to an autosampler vial.

  • HILIC Separation:

    • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 90% B, dropping to 50% B over 5 minutes to elute the polar amine.

  • MS/MS Detection (Positive ESI): Monitor the protonated precursor-to-product ion transitions.

    • Unlabeled: m/z 76.1 [Fragment]

    • d6-Isotopologue: m/z 82.1 [Fragment]

  • Self-Validation Step: Always run a "matrix blank" (matrix extracted without the internal standard) to verify the absence of endogenous isobaric interferences at m/z 82.1.

LCMS_Workflow Sample Biological Sample (Plasma/Cell Lysate) Spike Spike Internal Standard (±)-1-Amino-2-propanol-d6 Sample->Spike Extract Protein Precipitation & Analyte Extraction Spike->Extract LC Liquid Chromatography (HILIC Separation) Extract->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Quantification via Isotope Ratio MS->Data

Caption: Workflow for LC-MS/MS quantification using (±)-1-Amino-2-propanol-d6 as an internal standard.

Protocol 2: Isotopic Tracing in Microbial Metabolism

(±)-1-Amino-2-propanol is metabolized by species such as Pseudomonas and E. coli via an amino alcohol kinase, ultimately forming propionaldehyde and propionate[2][7]. Tracing this pathway with the d6 isotopologue allows researchers to map the exact carbon flux.

Step-by-Step Methodology:

  • Culture Inoculation: Grow the target microbial strain in a minimal salt medium where 10 mM (±)-1-Amino-2-propanol-d6 is supplied as the sole carbon and nitrogen source.

  • Metabolic Quenching: At logarithmic growth phase (OD 600​ ~0.6), rapidly extract 1 mL of culture and inject it directly into 4 mL of pre-chilled (-40 °C) methanol/acetonitrile/water (40:40:20, v/v/v). Causality: Sub-zero quenching is mandatory to instantly arrest the highly rapid turnover rates of intracellular kinases and lyases, preserving the transient O-phosphate intermediates.

  • Cell Lysis: Subject the quenched mixture to bead-beating with 0.1 mm silica beads for 3 cycles of 60 seconds to mechanically shear the cell walls.

  • Isotope Tracking: Analyze the clarified lysate via High-Resolution Mass Spectrometry (HRMS). Look for the +6 Da mass shifts in downstream metabolites (e.g., d5-propionaldehyde, assuming one deuterium is lost during the lyase-mediated deamination).

Metabolism A2P (±)-1-Amino-2-propanol-d6 (Isotopic Tracer) Kinase Amino Alcohol Kinase (ATP -> ADP) A2P->Kinase Phosphate 1-Amino-2-propanol O-phosphate-d6 Kinase->Phosphate Lyase Phospho-lyase (Deamination) Phosphate->Lyase Propionaldehyde Propionaldehyde (Deuterated) Lyase->Propionaldehyde Dehydrogenase Aldehyde Dehydrogenase Propionaldehyde->Dehydrogenase Propionate Propionate (Deuterated) Dehydrogenase->Propionate

Caption: Microbial metabolic pathway of 1-amino-2-propanol via O-phosphate intermediates.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4, 1-Amino-2-propanol." PubChem. Available at:[Link]

  • Jones, A., et al. "Microbial metabolism of amino alcohols. 1-Aminopropan-2-ol and ethanolamine metabolism via propionaldehyde and acetaldehyde in a species of Pseudomonas." Biochemical Journal, PubMed Central (PMC). Available at: [Link]

Sources

Foundational

A Technical Guide to Metabolic Pathway Mapping Using (±)-1-Amino-2-propanol-d6

Introduction: The Imperative for Precision in Metabolic Research In the landscape of modern drug development and molecular biology, understanding the intricate web of metabolic pathways is paramount. The ability to trace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Precision in Metabolic Research

In the landscape of modern drug development and molecular biology, understanding the intricate web of metabolic pathways is paramount. The ability to trace the journey of a molecule through a biological system provides invaluable insights into drug efficacy, safety, and the fundamental mechanisms of disease.[1] Stable isotope labeling is a powerful technique that allows researchers to track molecules through biochemical pathways with exceptional precision, offering a dynamic view of metabolic processes without the safety concerns associated with radioactive isotopes.[2][][]

This guide focuses on the application of a specific deuterated tracer, (±)-1-Amino-2-propanol-d6, for mapping metabolic pathways. Deuterium (²H), a stable, non-radioactive isotope of hydrogen, serves as an ideal label.[] Its low natural abundance (0.01%) ensures that the signal from the labeled tracer is clearly distinguishable from the background.[5] When incorporated into a molecule like (±)-1-Amino-2-propanol, the resulting mass shift is readily detectable by mass spectrometry (MS), and the unique nuclear properties can be probed by nuclear magnetic resonance (NMR) spectroscopy.[1][6]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deep understanding of the causality behind experimental choices, ensuring that the methodologies described are not only robust but also scientifically sound and self-validating.

Section 1: The Tracer - (±)-1-Amino-2-propanol-d6

(±)-1-Amino-2-propanol, also known as monoisopropanolamine (MIPA), is an amino alcohol with the chemical formula CH₃CH(OH)CH₂NH₂.[7][8] It is a chiral molecule and exists as a racemic mixture.[7][9] This compound is relevant to biological systems; for instance, the (R)-enantiomer is involved in the biosynthesis of cobalamin (Vitamin B12) and can be metabolized from threonine.[7] In several microbial species, 1-aminopropan-2-ol is metabolized via phosphorylation and subsequent deamination to propionaldehyde, which can then enter central carbon metabolism.[10][11][12][13]

The deuterated form, (±)-1-Amino-2-propanol-d6, replaces six hydrogen atoms with deuterium. This high degree of labeling provides a significant mass shift, making it an excellent tracer for MS-based analysis.

Why Choose (±)-1-Amino-2-propanol-d6?

  • Metabolic Relevance: As a derivative of the amino acid threonine and a known metabolite in various organisms, it can serve as a probe for amino acid and amino alcohol metabolism.[7]

  • Low Background Signal: The near-zero natural abundance of highly deuterated molecules ensures high signal-to-noise ratios in detection.[5]

  • Chemical Stability: The carbon-deuterium bond is strong, preventing random, non-enzymatic exchange of the label with protons from the aqueous environment, which ensures the tracer's integrity throughout the experiment.

  • Versatile Analytical Detection: The tracer is amenable to analysis by both high-sensitivity Mass Spectrometry and high-resolution NMR, providing complementary quantitative and structural information.[6][14]

Section 2: Designing a Robust Isotope Tracing Experiment

A successful metabolic tracing study hinges on meticulous experimental design. The goal is to introduce the labeled compound into a biological system and accurately measure its incorporation into downstream metabolites over time.

Core Principles of Experimental Design:

  • Model System Selection: The choice of model (e.g., cell culture, organoids, animal models) depends entirely on the biological question. For elucidating fundamental cellular pathways, immortalized cell lines or primary cells are often sufficient. For studying systemic effects or drug metabolism (ADME), in vivo animal models are necessary.[15]

  • Tracer Concentration and Purity: The concentration of (±)-1-Amino-2-propanol-d6 must be carefully optimized. It should be high enough to ensure detectable incorporation into metabolites but low enough to avoid perturbing the natural metabolic state of the system. The isotopic purity of the tracer must be high (typically >98%) to ensure accurate quantification.[16]

  • Establishing Controls: Proper controls are non-negotiable for data interpretation.

    • Unlabeled Control: A parallel experiment run with unlabeled (±)-1-Amino-2-propanol is essential to establish the baseline chromatograms and mass spectra of the metabolites of interest.

    • Time-Zero Control (t=0): Samples harvested immediately after the addition of the tracer serve to identify any non-specific binding or background noise.

    • Vehicle Control: An experiment run with only the vehicle used to dissolve the tracer confirms that the vehicle itself has no effect on metabolism.

  • Time-Course Analysis: Metabolism is a dynamic process. Sampling at multiple time points after introducing the tracer is critical for understanding the kinetics of pathway engagement and determining metabolic flux rates.

G D D E E D->E Start Experiment H H I I H->I Proceed to Analysis

Section 3: Core Methodologies and Protocols

The integrity of a metabolic tracing experiment relies on precise and validated protocols. Below are detailed, step-by-step methodologies for key stages of the workflow.

Protocol 1: In Vitro Cell Culture Labeling

This protocol describes the introduction of (±)-1-Amino-2-propanol-d6 to adherent cells in culture.

  • Cell Seeding: Plate cells in appropriate multi-well plates (e.g., 6-well plates) at a density that ensures they reach approximately 80% confluency on the day of the experiment. Culture in standard growth medium overnight.

  • Preparation of Labeling Medium: Prepare fresh growth medium. Spike the medium with the desired final concentration of (±)-1-Amino-2-propanol-d6 from a sterile, concentrated stock solution.

    • Expert Insight: It is critical to pre-warm the labeling medium to 37°C to avoid temperature shock to the cells, which can alter their metabolic state.

  • Initiation of Labeling: Aspirate the standard growth medium from the cell culture plates. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to each well. This marks the beginning of the time course (t=0).

  • Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the predetermined time points (e.g., 0, 1, 4, 12, 24 hours).

  • Harvesting and Quenching: At each time point, rapidly terminate all enzymatic activity.

    • Aspirate the labeling medium.

    • Immediately place the plate on dry ice.

    • Add a pre-chilled quenching solution (e.g., 80:20 methanol:water at -80°C) to each well to instantly stop metabolism and lyse the cells.

    • Trustworthiness Check: The speed of this step is paramount. Slow quenching can lead to significant artifacts as enzymes continue to function post-harvest, altering metabolite levels.

Protocol 2: Metabolite Extraction for Mass Spectrometry

This protocol details the extraction of polar metabolites from the quenched cell lysate.

  • Cell Scraping: While the plate is still on dry ice, use a cell scraper to detach the frozen cell lysate from the bottom of each well.

  • Collection: Transfer the resulting cell slurry/quenching solution mixture into a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Transfer: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new, clean tube. This is the metabolite extract.

    • Expert Insight: Avoid disturbing the pellet. Pipetting any precipitated protein can interfere with downstream LC-MS analysis.

  • Drying and Reconstitution: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C. Prior to analysis, reconstitute the pellet in a suitable solvent compatible with the analytical platform (e.g., 50:50 acetonitrile:water for reversed-phase LC-MS).

Section 4: Analytical Platforms for Tracer Detection

The choice of analytical technique is dictated by the specific information required, whether it is sensitive quantification or detailed structural elucidation.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse for metabolomics due to its exceptional sensitivity and selectivity.[14][17] It is ideal for detecting and quantifying the incorporation of deuterium into a wide array of metabolites.

  • Principle of Detection: The deuterated tracer, (±)-1-Amino-2-propanol-d6, has a mass approximately 6 Daltons (Da) heavier than its unlabeled counterpart. As this tracer is metabolized, the deuterium atoms are incorporated into downstream products. LC-MS can detect these products by identifying this specific mass shift. For example, if 1-amino-2-propanol is phosphorylated, the resulting 1-amino-2-propanol-phosphate will also be 6 Da heavier.

  • Workflow: The extracted metabolites are first separated by liquid chromatography based on their physicochemical properties. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is measured. By comparing the mass spectra of samples from labeled and unlabeled experiments, one can identify peaks corresponding to the deuterated metabolites.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Output A Metabolite Extract (Labeled + Unlabeled) B LC Column (Separation) A->B Injection C Ion Source (Electrospray) B->C Elution D Mass Analyzer (e.g., Q-TOF, Orbitrap) C->D E Detector D->E F Unlabeled Metabolite (Mass M) E->F Detects G Labeled Metabolite (Mass M+6) E->G Detects

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR spectroscopy offers unparalleled structural information.[6][18] It can unambiguously determine the exact position of the deuterium atoms within a metabolite molecule.

  • Principle of Detection: ²H-NMR directly observes the deuterium nucleus. This provides a clean spectrum with signals only from the deuterated positions. This is particularly useful for distinguishing between different metabolic pathways that might lead to the same product but with the label in a different position.

  • Application: NMR is ideal for validating the findings from MS and for detailed metabolic flux analysis, where the positional information of the isotope is crucial for calculating pathway rates.[18] Deuterium metabolic imaging (DMI) is an emerging in vivo application that allows for the spatial and temporal mapping of metabolic fluxes non-invasively.[19][20]

Technique Strengths Limitations Primary Use Case
LC-MS/MS High sensitivity, high throughput, ideal for discovery metabolomics.[17]Provides limited structural information on label position.Screening and quantification of labeled metabolites.
NMR Provides unambiguous structural information and positional isotopomer distribution.[18]Lower sensitivity, requires higher sample concentrations.Detailed flux analysis, validation of metabolic pathways.

Section 5: Data Analysis and Pathway Mapping

The final step is to translate raw analytical data into meaningful biological insights.

  • Feature Detection: Raw data from the LC-MS is processed to detect all metabolic features (a unique m/z at a specific retention time).

  • Isotopologue Identification: The key step is to search for features in the labeled samples that correspond to the expected mass shifts from the d6-tracer. Software tools can automate the process of finding pairs of unlabeled (M) and labeled (M+6) peaks.

  • Quantification and Normalization: The peak area of each identified metabolite is integrated to represent its abundance. This data is then normalized (e.g., to cell number or total protein content) to allow for accurate comparison across samples.

  • Pathway Visualization: The identified and quantified labeled metabolites are then mapped onto known metabolic pathway diagrams. This visualization makes it possible to trace the flow of the deuterium label from the initial tracer to the end-products, thereby elucidating the active metabolic routes.

Example: Hypothetical Metabolic Fate of (±)-1-Amino-2-propanol

Based on known microbial pathways, a likely metabolic route for 1-amino-2-propanol involves phosphorylation followed by deamination.[10][12][21]

G A (±)-1-Amino-2-propanol-d6 (Tracer) B 1-Amino-2-propanol-d6 O-phosphate A->B Amino Alcohol Kinase C Propionaldehyde-d5 B->C Phospho-lyase (deaminating) D Propionate-d5 C->D Aldehyde Dehydrogenase E Propionyl-CoA-d5 D->E CoA Ligase F Central Carbon Metabolism (e.g., TCA Cycle) E->F Anaplerosis

By measuring the abundance of the d6-phosphate, d5-propionaldehyde, and d5-propionate over time, a researcher can quantify the activity of this pathway. The loss of one deuterium atom during the phospho-lyase step is a key mechanistic detail that can be verified with high-resolution mass spectrometry.

References

  • Jones, A., Faulkner, A., & Turner, J. M. (1973). Microbial metabolism of amino alcohols. Metabolism of ethanolamine and 1-aminopropan-2-ol in species of Erwinia and the roles of amino alcohol kinase and amino alcohol O-phosphate phospho-lyase in aldehyde formation. Biochemical Journal. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • Scott, P. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

  • Ma, L., & Li, Y. (2012). Isotopic labeling of metabolites in drug discovery applications. Current Drug Metabolism. [Link]

  • Jones, A., & Turner, J. M. (1973). Microbial metabolism of amino alcohols. Aminoacetone metabolism via 1-aminopropan-2-ol in Pseudomonas sp. N.C.I.B. 8858. Biochemical Journal. [Link]

  • Adesis, Inc. (2024). Innovating Precision: The Future of Stable Isotope Labeling Services. Adesis, Inc.. [Link]

  • Blackwell, C. M., Scarlett, F. A., & Turner, J. M. (1977). Microbial metabolism of amino alcohols. Control of formation and stability of partially purified ethanolamine ammonia-lyase in Escherichia coli. Journal of General Microbiology. [Link]

  • Durston, A. J., & Turner, J. M. (1971). Microbial metabolism of amino alcohols. 1-Aminopropan-2-ol and ethanolamine metabolism via propionaldehyde and acetaldehyde in a species of Pseudomonas. Biochemical Journal. [Link]

  • Chemsrc. (2025). Amino-2-propanol | CAS#:78-96-6. Chemsrc. [Link]

  • Wikipedia. (n.d.). 1-Aminopropan-2-ol. Wikipedia. [Link]

  • McCoy, J. G., et al. (2019). Structural and kinetic characterization of (S)-1-amino-2-propanol kinase from the aminoacetone utilization microcompartment of Mycobacterium smegmatis. Journal of Biological Chemistry. [Link]

  • He, Y., et al. (2005). A method for quantitative determination of deuterium content in biological material. Rapid Communications in Mass Spectrometry. [Link]

  • Son, H. S., et al. (2010). Evidence of Metabolic Transformations of Amino Acids into Higher Alcohols through 13C NMR Studies of Wine Alcoholic Fermentation. Journal of Agricultural and Food Chemistry. [Link]

  • Metabolic Solutions. (2025). Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. Metabolic Solutions. [Link]

  • Rohwedder, W. K., et al. (1990). Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry. Lipids. [Link]

  • McCoy, J. G., et al. (2018). Structure and Kinetics of the S-(+)-1-Amino-2-propanol Dehydrogenase from the RMM Microcompartment of Mycobacterium smegmatis. Biochemistry. [Link]

  • van de Boomen, O., & van Zijl, P. C. M. (2021). Deuterium Metabolic Imaging – Back to the Future. Metabolites. [Link]

  • Patsnap. (2024). Isopropanolamine: A Full Overview of Its Science and Uses. Patsnap Eureka. [Link]

  • Ouwerkerk, R. (2019). Deuterium MR Spectroscopy: A New Way to Image Glycolytic Flux Rates. Radiology. [Link]

  • Steinhauser, M. L., et al. (2017). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. Journal of Visualized Experiments. [Link]

  • Liu, Q., et al. (2021). Proposed reaction pathways for oxidative degradation of single 1‐amino‐2‐propanol (1AP) and blended 1AP + tertiary amines. ResearchGate. [Link]

  • Jones, A., & Turner, J. M. (1971). Microbial metabolism of amino alcohols. 1-Aminopropan-2-ol and ethanolamine metabolism via propionaldehyde and acetaldehyde in a species of Pseudomonas. PubMed. [Link]

  • He, Y., et al. (2005). A method for quantitative determination of deuterium content in biological material. PubMed. [Link]

  • NICNAS. (2013). 2-Propanol, 1-amino-: Human health tier II assessment. Australian Department of Health. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]

  • Kettunen, M. I., et al. (2022). Deuterium magnetic resonance spectroscopy enables noninvasive metabolic imaging of tumor burden and response to therapy in low-grade gliomas. Neuro-Oncology. [Link]

  • Glickson, J. D., & Evanochko, W. T. (1989). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Metabolites. [Link]

  • Jones, A., Faulkner, A., & Turner, J. M. (1973). Microbial metabolism of amino alcohols. Metabolism of ethanolamine and 1-aminopropan-2-ol in species of Erwinia and the roles of amino alcohol kinase and amino alcohol o-phosphate phospho-lyase in aldehyde formation. PubMed. [Link]

  • Wilkinson, D. J., et al. (2014). A validation of the application of D(2)O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans. The Journal of Physiology. [Link]

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Exploratory

Deuterium Distribution and Labeling Sites in 1-Amino-2-propanol-d6: A Mechanistic Guide for Drug Development

Executive Summary The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has revolutionized modern pharmacokinetics. By leveraging the Deuterium Kinetic Isotope Effect (DKIE), researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has revolutionized modern pharmacokinetics. By leveraging the Deuterium Kinetic Isotope Effect (DKIE), researchers can systematically attenuate cytochrome P450 (CYP450) and monoamine oxidase (MAO) mediated metabolism[1]. 1-Amino-2-propanol-d6 (CAS 1219795-13-7) serves as a critical chiral and achiral building block in the synthesis of kinase inhibitors, beta-blockers, and other advanced therapeutics[2]. This technical whitepaper provides an in-depth analysis of the deuterium distribution in 1-Amino-2-propanol-d6, the causality behind its isotopic labeling sites, and self-validating experimental workflows for its application in drug discovery.

Structural Profiling and Isotopic Distribution

1-Amino-2-propanol (isopropanolamine) is a bifunctional molecule containing both a secondary alcohol and a primary amine. In its fully carbon-deuterated form—1-Amino-2-propanol-1,1,2,3,3,3-d6 —all six hydrogen atoms attached to the carbon backbone are replaced by deuterium[3].

The exchangeable protons on the amine (-NH 2​ ) and hydroxyl (-OH) groups are intentionally left as hydrogen. In physiological environments, these heteroatom-bound protons rapidly exchange with bulk water (H 2​ O), rendering their deuteration pharmacokinetically useless. Therefore, the "d6" designation specifically targets the non-exchangeable carbon-bound sites.

Table 1: Deuterium Distribution and Bond Characteristics in 1-Amino-2-propanol-d6
PositionFunctional GroupDeuterium CountTarget Metabolic EnzymeExpected DKIE Benefit
C1 -CD 2​ -NH 2​ 2MAO, CYP450Attenuates oxidative deamination and N-dealkylation.
C2 -CD(OH)-1ADH, APDHPrevents oxidation of the secondary alcohol to a ketone.
C3 -CD 3​ 3CYP450Blocks terminal aliphatic hydroxylation.

Mechanistic Causality: The Deuterium Kinetic Isotope Effect (DKIE)

The rationale for utilizing the d6 variant over partially deuterated analogs (e.g., d3-methyl) lies in the comprehensive protection of the aliphatic chain. The DKIE is fundamentally rooted in zero-point vibrational energy (ZPE). Because a deuterium atom has twice the mass of a hydrogen atom, the C-D bond vibrates at a lower frequency, resulting in a lower ZPE. Consequently, the activation energy ( Ea​ ) required to cleave a C-D bond is significantly higher than that for a C-H bond[1].

When the non-deuterated 1-Amino-2-propanol moiety is metabolized, it undergoes two primary degradation pathways:

  • Oxidation at C2: Catalyzed by 1-amino-2-propanol dehydrogenase (APDH) or alcohol dehydrogenases (ADH), converting the secondary alcohol to aminoacetone[4].

  • Oxidative Deamination at C1: Catalyzed by MAO or CYP enzymes, yielding reactive propionaldehyde derivatives[5].

By labeling both the C1 and C2 positions, the d6 analog effectively blocks both metabolic liabilities. The C3 deuteration further prevents terminal aliphatic hydroxylation, a common CYP450 clearance mechanism that often leads to rapid systemic elimination[6].

MetabolicPathway A 1-Amino-2-propanol-d6 (CD3-CD(OH)-CD2-NH2) E1 Alcohol Dehydrogenase (ADH) APDH / CYP450 A->E1 C2 Oxidation (Slowed by C-D bond) E2 Monoamine Oxidase (MAO) CYP450 A->E2 C1 Deamination (Slowed by C-D bond) B Aminoacetone-d5 (CD3-C(=O)-CD2-NH2) C Deaminated Aldehyde (CD3-CD(OH)-CHO) E1->B DKIE Blocked E2->C DKIE Blocked

Fig 1. Metabolic pathways of 1-Amino-2-propanol-d6 and sites of DKIE-mediated inhibition.

Experimental Workflows: Self-Validating Systems

To accurately harness 1-Amino-2-propanol-d6 in drug development, researchers must employ rigorous, self-validating protocols. A self-validating system ensures that any observed metabolic stability is strictly due to the DKIE and not experimental artifacts (e.g., enzyme thermal degradation or chemical instability).

Protocol A: Synthesis of Deuterated APIs

Causality: Using 1-Amino-2-propanol-d6 as a nucleophile in epoxide ring-opening or reductive amination reactions ensures the isotopic label remains intact without scrambling.

  • Preparation: Dissolve the electrophilic API precursor (e.g., an aryl epoxide) in anhydrous ethanol.

  • Coupling: Add 1.2 equivalents of 1-Amino-2-propanol-d6. Reflux at 80°C under an inert argon atmosphere for 12 hours.

  • Purification: Isolate the deuterated API via preparative HPLC. Confirm isotopic purity using high-resolution mass spectrometry (HRMS) to ensure >98% isotopic enrichment.

Protocol B: Self-Validating In Vitro Metabolic Stability Assay (HLM)

Causality: This protocol uses Human Liver Microsomes (HLM) to simulate hepatic clearance. The inclusion of a negative control (minus NADPH) validates that degradation is strictly CYP-mediated. Acetonitrile is chosen for quenching because it instantly denatures proteins, freezing the kinetic time-course accurately.

  • Incubation Setup: Prepare a 1 µM solution of the deuterated API (and a parallel non-deuterated control) in 0.1 M phosphate buffer (pH 7.4) containing 1 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately inject the aliquot into 150 µL of ice-cold acetonitrile containing a known Internal Standard (IS). The IS normalizes any matrix effects or injection volume variances during LC-MS/MS, ensuring self-validation.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound.

Workflow Step1 1. API Synthesis Incorporate 1-Amino-2-propanol-d6 Step2 2. In Vitro Incubation HLM + NADPH Co-factors Step1->Step2 Step3 3. Quenching & Extraction Protein Precipitation (Acetonitrile) Step2->Step3 Step4 4. LC-MS/MS Analysis MRM Transition Monitoring Step3->Step4 Step5 5. DKIE Calculation Determine CL_int & kH/kD Step4->Step5

Fig 2. Self-validating experimental workflow for assessing the DKIE of deuterated APIs.

Quantitative Data Analysis

The efficacy of the deuterium substitution is quantified by the kH​/kD​ ratio, which compares the intrinsic clearance ( CLint​ ) of the hydrogenated compound against its deuterated counterpart. A ratio >2.0 indicates a significant primary kinetic isotope effect, confirming that C-H bond cleavage at the 1-Amino-2-propanol moiety is the rate-limiting step in the drug's metabolism.

Table 2: Comparative Pharmacokinetic Metrics (Representative Model)
MetricNon-Deuterated API (H6)Deuterated API (D6)DKIE Ratio ( kH​/kD​ )
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg12.5 µL/min/mg3.62
In vitro Half-life ( t1/2​ ) 2.4 hours7.8 hours3.25
Max Reaction Velocity ( Vmax​ ) 120 nmol/min/mg35 nmol/min/mg3.42

Note: The dramatic reduction in CLint​ directly translates to prolonged systemic exposure, potentially allowing for reduced dosing frequency and minimized toxic metabolite burden.

References

  • 1219795-13-7 (±)-1-AMino-2-propanol–d6 Guidechem
  • (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6, CDN Fisher Scientific
  • A Primer of Deuterium in Drug Design Taylor & Francis Online (Tandfonline)
  • Microbial metabolism of amino alcohols. 1-Aminopropan-2-ol and ethanolamine metabolism PubMed Central (PMC)
  • Recent Updates on the Development of Deuterium-Containing Drugs for the Tre
  • Structure and Kinetics of the S-(+)

Sources

Foundational

High-Fidelity NMR Characterization of (±)-1-Amino-2-propanol-d6: A Technical Guide for Isotopic Validation

As a Senior Application Scientist, I approach the characterization of stable isotope-labeled (SIL) compounds not merely as a data collection exercise, but as a rigorous validation of molecular identity. In pharmacokineti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the characterization of stable isotope-labeled (SIL) compounds not merely as a data collection exercise, but as a rigorous validation of molecular identity. In pharmacokinetics, mass spectrometry, and mechanistic enzymology, the integrity of a deuterated internal standard is paramount.

This whitepaper provides an in-depth mechanistic framework and self-validating experimental protocols for the Nuclear Magnetic Resonance (NMR) characterization of (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6 (CAS: 1219795-13-7), a fully carbon-deuterated isotopologue of the standard amino alcohol[1].

Mechanistic Rationale: The Physics of Heavy Isotopes in NMR

The unlabeled (±)-1-amino-2-propanol molecule consists of a carbon backbone populated by non-exchangeable protons (CH3, CH2, CH) and exchangeable heteroatom protons (OH, NH2)[2]. When transitioning to the d6-isotopologue, all six carbon-bound protons are replaced by deuterium (2H, spin I=1 ).

This massive isotopic substitution fundamentally alters the nuclear relaxation dynamics:

  • Loss of Nuclear Overhauser Effect (NOE): In standard 13 C NMR, signal intensity is artificially enhanced by the NOE from adjacent protons. Because the d6-compound lacks these protons, 13 C signals will be inherently weak.

  • Extended Relaxation Times ( T1​ ): Deuterated carbons relax much slower than protonated carbons. If standard acquisition parameters are used, the signals will saturate and disappear.

  • Spin-Spin Coupling ( JCD​ ): Deuterium has a spin of 1. Therefore, 13 C signals will split into complex multiplets governed by the 2nI+1 rule, rather than appearing as singlets.

Understanding these causal relationships is critical. If a technician runs a standard 13 C protocol on this molecule, the resulting blank spectrum might be falsely interpreted as a degraded sample, when in reality, the acquisition physics were simply mismatched to the isotope.

Workflow Start Sample Prep: Dissolve in CDCl3 Proton 1H NMR Acquisition (Negative Control) Start->Proton Step 1 Carbon 13C NMR Acquisition (Inverse-Gated) Start->Carbon Step 2 Deuterium 2H NMR Acquisition (Direct Observation) Start->Deuterium Step 3 Validate Cross-Validate Isotopic Purity Proton->Validate Check residual H Carbon->Validate Check J-coupling Deuterium->Validate Confirm D positions

Workflow for comprehensive NMR validation of deuterated compounds.

Quantitative Reference Data

To validate the d6-isotopologue, we must benchmark it against the unlabeled compound. The unlabeled (±)-1-amino-2-propanol exhibits characteristic 1 H NMR signals at 1.15 ppm (CH3), 2.52/2.76 ppm (CH2), and 3.70 ppm (CH) (3)[3]. The 13 C NMR spectrum shows resonances at approximately 21.1 ppm, 48.2 ppm, and 67.5 ppm (4)[4].

Below is the extrapolated quantitative data for the fully deuterated (±)-1-Amino-2-propanol-d6.

Table 1: 1 H NMR Data Comparison (Unlabeled vs. d6 in CDCl3)
PositionUnlabeled Shift (ppm)Multiplicityd6 Expected Shift (ppm)d6 Multiplicity
C3-H (CH3 / CD3)1.15Doublet (3H)Absent / <1% residualN/A
C1-H (CH2 / CD2)2.52, 2.76Doublet of doublets (2H)Absent / <1% residualN/A
C2-H (CH / CD)3.70Multiplet (1H)Absent / <1% residualN/A
N-H / O-H 2.26 - 5.26Broad Singlet (3H)~2.5 - 5.0 (solvent dependent)Broad Singlet (3H)
Table 2: 13 C NMR Data Comparison (Unlabeled vs. d6 in CDCl3)
Carbon PositionUnlabeled Shift (ppm)d6 Shift (ppm)*d6 Splitting PatternCoupling Constant ( JCD​ )
C3 (Methyl)21.1~20.3Septet~19 Hz
C1 (Aminomethyl)48.2~47.4Quintet~21 Hz
C2 (Hydroxymethine)67.5~66.7Triplet~22 Hz

*Note: The d6 shifts account for the standard upfield isotopic effect (approx. -0.25 ppm per attached deuterium).

Splitting Carbon 13C Nucleus in d6-Isotopologue C3 C3 (CD3) Coupled to 3 D (I=1) Carbon->C3 C1 C1 (CD2) Coupled to 2 D (I=1) Carbon->C1 C2 C2 (CD) Coupled to 1 D (I=1) Carbon->C2 Sep Septet (1:3:6:7:6:3:1) ~20.3 ppm C3->Sep 2nI+1 = 7 Qui Quintet (1:2:3:2:1) ~47.4 ppm C1->Qui 2nI+1 = 5 Tri Triplet (1:1:1) ~66.7 ppm C2->Tri 2nI+1 = 3

Multiplicity logic for 13C signals coupled to deuterium (I=1).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodology operates as a closed-loop self-validating system . We use the 1 H spectrum to quantify what is missing (negative control), and the 13 C spectrum to validate the structural symmetry of what is present. If a position is only partially deuterated (e.g., CHD2 instead of CD3), the 13 C splitting pattern will break symmetry and show a complex, asymmetric multiplet, immediately flagging an isotopic impurity.

Protocol A: Sample Preparation
  • Weigh exactly 20.0 mg of (±)-1-Amino-2-propanol-d6 into a clean glass vial.

  • Dissolve the compound in 0.6 mL of CDCl3 (100 atom % D) to prevent solvent proton interference.

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer the homogeneous solution to a 5 mm precision NMR tube.

Protocol B: 1 H NMR Acquisition (The Negative Control)
  • Objective: Verify isotopic purity by confirming the absence of carbon-bound protons.

  • Parameters: Standard 1D proton pulse sequence (zg30), 16 scans, relaxation delay (D1) = 2 seconds.

  • Causality & Validation: Integrate the baseline regions at 1.15, 2.52, 2.76, and 3.70 ppm. Compare these residual integrals against the broad exchangeable NH2/OH peak (~2.5 ppm, integrating to 3H). An integration of <0.01 for the carbon-bound regions confirms >99% isotopic purity.

Protocol C: 13 C NMR Acquisition (The Structural Validator)
  • Objective: Confirm the carbon skeleton and exact deuteration sites.

  • Parameters: Use an inverse-gated decoupling sequence (zgig).

  • Causality & Validation: Standard continuous decoupling causes NOE buildup, which is useless here and distorts quantitation. Inverse-gated decoupling turns the proton decoupler on only during acquisition, suppressing NOE. Because deuterated carbons relax slowly, you must increase the relaxation delay (D1) to at least 10 seconds . Acquire a minimum of 1024 scans to overcome the inherent sensitivity loss. The presence of a clean septet, quintet, and triplet validates the d6 structure.

Protocol D: 2 H NMR Acquisition (Direct Observation)
  • Objective: Directly observe the deuterium nuclei.

  • Parameters: Run the sample unlocked (or locked on a different nucleus if using a specialized probe).

  • Validation: You will observe broad singlets at 1.15, 2.52, 2.76, and 3.70 ppm, mirroring the exact chemical shifts of the missing protons from the unlabeled 1 H spectrum.

References

  • PubChem. 1-Amino-2-propanol | C3H9NO | CID 4. National Institutes of Health. Available at:[Link]

  • ACS Energy & Fuels. Potential of a 1-Amino-2-Propanol/Sulfolane Biphasic Solution for CO2 Capture: Performance and Mechanism Study. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Mechanism of Action of Deuterated Isopropanolamine Derivatives

This guide provides an in-depth exploration of the mechanism of action of deuterated isopropanolamine derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the core...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the mechanism of action of deuterated isopropanolamine derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles of deuterium substitution, its impact on metabolic pathways, and the advanced experimental protocols required to validate these effects.

Introduction: The Rationale for Deuteration in Isopropanolamine Scaffolds

Isopropanolamine-containing molecules are a cornerstone of modern pharmacology, with applications ranging from cardiovascular to anticancer therapies.[1] Their inherent chemical properties, however, often lead to rapid metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes.[2][3] This can result in a short therapeutic half-life, the formation of toxic metabolites, and the need for frequent, high-dose regimens.

Deuteration, the strategic replacement of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H), has emerged as a powerful strategy to overcome these limitations.[4][5] While this substitution is a subtle structural change—the addition of a single neutron—it can profoundly alter a drug's pharmacokinetic and toxicological profile.[6][7] The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach.[][9][10] Since then, several other deuterated drugs have reached the market, solidifying the role of this technology in drug development.[][11]

The fundamental principle underpinning the utility of deuteration is the Kinetic Isotope Effect (KIE) .

The Kinetic Isotope Effect (KIE): A Quantum Mechanical Approach to Drug Design

The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[12] The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[13] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of the reaction.[14][15]

In the context of drug metabolism, many oxidative reactions mediated by CYP450 enzymes involve the cleavage of C-H bonds as the rate-limiting step.[2][13] By strategically placing deuterium at these metabolically vulnerable sites, or "soft spots," the rate of metabolism can be significantly reduced.[13]

This can lead to several therapeutic advantages:

  • Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life and increased systemic exposure.[4][16]

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.[10]

  • Reduced Formation of Toxic Metabolites: By slowing the metabolism at a specific site, the formation of potentially toxic byproducts can be minimized.[4][17]

  • Enhanced Selectivity: In some cases, deuteration can prevent the formation of non-selective metabolites, thereby improving the drug's selectivity for its intended target.[4]

It is crucial to note that the effects of deuteration are not always predictable.[17] Metabolic pathways are complex, and blocking one route may lead to "metabolic switching," where the drug is metabolized through an alternative pathway.[17] Therefore, empirical testing is essential to validate the effects of deuteration.

Mechanism of Action: A Case Study of a Deuterated Beta-Blocker

To illustrate the mechanism of action of a deuterated isopropanolamine derivative, we will consider a hypothetical deuterated version of a common beta-blocker. Beta-blockers containing the isopropanolamine scaffold are widely used to treat cardiovascular conditions. Their metabolism often involves N-dealkylation and oxidation of the aromatic ring, processes frequently catalyzed by CYP2D6 and CYP1A2.

The deuteration strategy for such a compound would involve replacing the hydrogen atoms on the isopropyl group attached to the amine. This is a known site of metabolic oxidation.

The slowed metabolism of the deuterated beta-blocker would lead to:

  • Increased Parent Drug Exposure: Higher plasma concentrations of the active parent drug.

  • Prolonged Half-Life: The drug remains in the system for a longer period.

  • Enhanced Beta-Adrenergic Blockade: The sustained higher concentration of the drug leads to a more pronounced and longer-lasting therapeutic effect (e.g., reduction in heart rate and blood pressure).

The following diagram illustrates the metabolic pathway and the impact of deuteration.

cluster_0 Metabolic Pathway cluster_1 Pharmacodynamic Effect Parent Isopropanolamine Derivative (C-H) Metabolite Oxidized Metabolite (Inactive/Less Active) Parent->Metabolite CYP450 Oxidation (Fast, kH) Receptor Beta-Adrenergic Receptor Parent->Receptor Binding Deuterated Deuterated Derivative (C-D) Deuterated->Metabolite CYP450 Oxidation (Slow, kD) kH > kD Deuterated->Receptor Binding Excretion Excretion Metabolite->Excretion Effect Therapeutic Effect (e.g., Decreased Heart Rate) Receptor->Effect

Caption: Impact of Deuteration on Metabolism and Pharmacodynamics.

Experimental Protocols for Mechanistic Validation

A rigorous series of in vitro and in vivo experiments is necessary to elucidate and confirm the mechanism of action of a deuterated isopropanolamine derivative.

In Vitro Metabolic Stability Assessment

Objective: To compare the rate of metabolism of the deuterated and non-deuterated compounds in a controlled environment.

Methodology:

  • Incubation: The test compounds (deuterated and non-deuterated) are incubated with human liver microsomes, which contain a high concentration of CYP450 enzymes.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 activity.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of parent compound remaining.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

The following diagram outlines the experimental workflow.

cluster_workflow In Vitro Metabolic Stability Workflow Start Prepare Microsome and Compound Solutions Incubate Incubate at 37°C Start->Incubate Add_NADPH Initiate Reaction (Add NADPH) Incubate->Add_NADPH Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Add_NADPH->Time_Points Quench Quench Reaction (Cold Acetonitrile) Time_Points->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.

Expected Outcome: A significantly longer half-life and lower intrinsic clearance for the deuterated compound compared to its non-deuterated counterpart.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Objective: To assess the impact of deuteration on the drug's behavior and therapeutic effect in a living organism.

Methodology:

  • Animal Model: A suitable animal model (e.g., rats or mice) is selected.

  • Dosing: The deuterated and non-deuterated compounds are administered to different groups of animals, typically via oral gavage or intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug and its major metabolites is quantified using LC-MS.

  • Pharmacodynamic Assessment: Key pharmacodynamic markers are measured. For a beta-blocker, this would include heart rate and blood pressure monitoring.

  • Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) and pharmacodynamic responses are calculated and compared between the deuterated and non-deuterated groups.

Data Presentation:

The following table provides an example of the kind of quantitative data that would be generated from such a study.

ParameterNon-DeuteratedDeuteratedFold Change
AUC (ng*h/mL) 150045003.0
Cmax (ng/mL) 3004501.5
t½ (hours) 2.57.53.0
Heart Rate Reduction (%) 20351.75

Conclusion

The deuteration of isopropanolamine derivatives represents a sophisticated and powerful approach to enhancing their therapeutic potential. By leveraging the kinetic isotope effect, it is possible to slow metabolic degradation, leading to improved pharmacokinetic profiles and enhanced pharmacodynamic effects. The validation of these mechanisms requires a combination of precise in vitro metabolic assays and comprehensive in vivo studies. As our understanding of drug metabolism and the tools to investigate it continue to advance, the strategic use of deuteration will undoubtedly play an increasingly important role in the development of safer and more effective medicines.

References

  • Di Martino, R. M. C., Maxwell, B. D. & Pirali, T. Deuterium in drug discovery: progress, opportunities and challenges.
  • BOC Sciences.
  • Unibest Industrial Co., Ltd.
  • Clark, J. R. Deuteration in Drug Development: Tiny Reactions with Big Promise. The Science Coalition (2023).
  • FGF Limited.
  • FDA Law Blog.
  • Salamandra, LLC.
  • Che, A. FDA-Approved Deuterated Drugs and Their Syntheses. Medium (2023).
  • Di Martino, R. M. C., et al. Deuterium in drug discovery: progress, opportunities and challenges. PubMed (2023).
  • Cambridge Isotope Laboratories, Inc. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design.
  • Patsnap. Isopropanolamine: A Full Overview of Its Science and Uses. (2024).
  • Guengerich, F. P. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC (2011).
  • Ataman Kimya. ISOPROPANOLAMINE (MONOISOPROPANOLAMINE).
  • Taylor & Francis. Kinetic isotope effect – Knowledge and References.
  • Wikipedia. Kinetic isotope effect.
  • Inxight Drugs. ISOPROPANOLAMINE.
  • gsrs. ISOPROPANOLAMINE.
  • EWG Skin Deep®.
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  • ResearchGate. Deuterated drugs; Updates and Obviousness Analysis. Request PDF (2022).
  • Mutlib, A. E., et al. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PMC (2018).
  • HGF.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Preparation of 2-Amino-2-methyl-1-propanol-d11.
  • Royal Society of Chemistry.
  • ResolveMass Laboratories Inc. Deuterated Standards and Solvents for NMR. (2025).
  • Concert Pharmaceuticals. Landmark Case: Deucravacitinib (Sotyktu).
  • Auspex Pharmaceuticals. Deutetrabenazine (Austedo).

Sources

Protocols & Analytical Methods

Method

Advanced Sample Preparation and LC-MS/MS Quantification Protocol for (±)-1-Amino-2-propanol-d6 in Blood Plasma

Introduction & Mechanistic Context The accurate quantification of small, highly polar aliphatic amines in complex biological matrices like blood plasma presents a significant analytical challenge. 1-Amino-2-propanol (iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The accurate quantification of small, highly polar aliphatic amines in complex biological matrices like blood plasma presents a significant analytical challenge. 1-Amino-2-propanol (isopropanolamine), a low-molecular-weight (75.11 g/mol ) amino alcohol, exhibits extremely poor retention on standard reversed-phase (RP) liquid chromatography columns and is highly susceptible to ion suppression from endogenous plasma proteins and phospholipids [1].

To overcome these limitations, this application note details a highly robust, self-validating protocol utilizing (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS) [2]. By coupling an optimized acetonitrile-based protein precipitation (PPT) [3] with 9-Fluorenylmethyl chloroformate (FMOC-Cl) pre-column derivatization, we transform the hydrophilic analyte into a hydrophobic carbamate derivative. This mechanistic shift not only drastically improves chromatographic retention but also enhances electrospray ionization (ESI) efficiency, yielding a highly sensitive MRM transition [4].

Experimental Workflow

Workflow N1 1. Plasma Aliquot + d6-SIL-IS Spike N2 2. Protein Precipitation (3x Vol Acetonitrile) N1->N2 N3 3. Centrifugation (14,000 x g, 10 min) N2->N3 N4 4. Supernatant Transfer (To Autosampler Vial) N3->N4 N5 5. FMOC-Cl Derivatization (pH 8.5, 40°C, 30 min) N4->N5 N6 6. Quench & Dilute (1% Formic Acid / H2O) N5->N6 N7 7. LC-MS/MS Analysis (MRM Mode, +ESI) N6->N7

Experimental workflow for the extraction and FMOC-derivatization of 1-amino-2-propanol in plasma.

Causality in Experimental Choices (E-E-A-T)

Every step in this protocol is designed with a specific physicochemical causality:

  • Why Acetonitrile PPT? While methanol is a common precipitation agent, it often leaves residual soluble proteins that can precipitate later in the LC system. Acetonitrile at a 3:1 (v/v) ratio rapidly denatures and precipitates >95% of plasma proteins, providing a cleaner extract for derivatization [3].

  • Why FMOC-Cl Derivatization? FMOC-Cl reacts rapidly and selectively with primary amines under mildly basic conditions (pH 8.5) to form stable carbamates. This specific targeting leaves the secondary hydroxyl group of 1-amino-2-propanol largely intact, preventing the formation of complex multiple-derivative mixtures [5].

  • Why a d6-SIL-IS? The d6-isotopologue mimics the exact extraction recovery and ionization behavior of the endogenous analyte. Because it co-elutes chromatographically, it experiences the identical matrix suppression environment in the ESI source, creating a mathematically self-correcting quantification system [2].

Detailed Step-by-Step Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol integrates a Self-Validation Framework . You must prepare three parallel sample streams:

  • Analytical Sample: Plasma spiked with d6-SIL-IS prior to extraction.

  • Pre-Extraction Spike (Set A): Blank matrix spiked with known concentrations of unlabeled analyte before PPT.

  • Post-Extraction Spike (Set B): Blank matrix extracted, then spiked with known concentrations of unlabeled analyte after PPT but before derivatization.

(Extraction Recovery = Set A / Set B × 100; Matrix Effect = Set B / Neat Standard × 100)

Reagents Preparation
  • Borate Buffer (0.1 M, pH 8.5): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL HPLC-grade water. Adjust to pH 8.5 with 0.1 M HCl.

  • FMOC-Cl Reagent (10 mM): Dissolve 25.8 mg of FMOC-Cl in 10 mL of anhydrous acetonitrile. Prepare fresh daily.

  • SIL-IS Working Solution: 500 ng/mL of (±)-1-Amino-2-propanol-d6 in 50% methanol/water.

Extraction & Derivatization Procedure
  • Aliquoting: Transfer 50 µL of K2EDTA human plasma into a 1.5 mL low-bind microcentrifuge tube.

  • IS Addition: Add 10 µL of the SIL-IS Working Solution (500 ng/mL) and vortex for 10 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold LC-MS grade Acetonitrile. Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Buffering: Transfer 100 µL of the clear supernatant into a glass autosampler vial containing 50 µL of Borate Buffer (0.1 M, pH 8.5). Vortex briefly.

  • Derivatization: Add 50 µL of the 10 mM FMOC-Cl reagent. Cap the vial, vortex, and incubate in a thermoshaker at 40°C for 30 minutes.

  • Quenching: Stop the reaction by adding 10 µL of 1% Formic Acid in water. This neutralizes the pH and prevents further unwanted side reactions.

  • Dilution: Add 90 µL of LC-MS grade water to match the initial mobile phase strength, ensuring sharp chromatographic peak shapes.

LC-MS/MS Analytical Conditions

The derivatized samples are analyzed using a Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

The addition of the FMOC group (mass addition of 222.2 Da) shifts the precursor mass of 1-amino-2-propanol from 76.1 [M+H]+ to 298.1[M+H]+. Collision-induced dissociation (CID) consistently yields the highly stable fluorenyl cation at m/z 179.1 [4].

Table 1: Optimized LC-MS/MS Parameters
ParameterSetting / Value
Analytical Column Waters ACQUITY UPLC HSS T3 C18 (2.1 × 100 mm, 1.8 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Gradient Elution 0-1 min: 10% B 1-5 min: 10% → 90% B 5-6 min: 90% B 6-6.1 min: 90% → 10% B 6.1-8 min: 10% B
Table 2: MRM Transitions for FMOC-Derivatized Analytes
AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
1-Amino-2-propanol 298.1179.11520
1-Amino-2-propanol-d6 304.2179.11520

Data Presentation: Expected Validation Metrics

By adhering strictly to the self-validating framework outlined in Section 4, laboratories should expect the following performance metrics, demonstrating the robustness of combining PPT with FMOC-derivatization and a d6-SIL-IS.

Table 3: Target Method Validation Metrics
Validation ParameterTarget SpecificationCausality / Rationale
Extraction Recovery (RE) 85% - 95%High recovery due to the efficiency of 3:1 Acetonitrile PPT and the high yield of the FMOC-Cl reaction.
Matrix Effect (ME) 90% - 110% (IS-normalized)Absolute matrix suppression may occur, but the d6-SIL-IS perfectly normalizes the response, keeping the IS-normalized ME near 100%.
Intra-day Precision (%RSD) < 5.0%Ensured by the stability of the carbamate derivative post-quenching.
Linearity (R²) > 0.995Calibrated over a biological range of 10 ng/mL to 5,000 ng/mL.

References

  • PubChem - 1-Amino-2-propanol | C3H9NO | CID 4. National Center for Biotechnology Information. [Link]

  • Fisher Scientific - (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6, CDN.[Link]

  • Journal of Proteome Research (ACS Publications) - Practical Analytical Approach for the Identification of Biomarker Candidates in Prediabetic State Based upon Metabonomic Study by Ultraperformance Liquid Chromatography Coupled to Electrospray Ionization Time-of-Flight Mass Spectrometry.[Link]

  • Ritsumeikan University (NII) - Establishment of comprehensive metabolome assay using a derivatization-based LC-MS/MS, and its application to the disease biomarker discovery.[Link]

Application

Application Note: Synthesis and Validation of Deuterated Pharmaceuticals Using (±)-1-Amino-2-propanol-d6

Executive Summary The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has emerged as a validated approach to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. By leveragi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has emerged as a validated approach to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. By leveraging the primary Kinetic Isotope Effect (KIE), medicinal chemists can selectively fortify metabolic "soft spots" against cytochrome P450 (CYP450) and alcohol dehydrogenase (ADH) mediated degradation [5].

This application note provides a comprehensive, self-validating methodology for utilizing (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6 (CAS: 1219795-13-7) [4] as a foundational isotopic synthon. To demonstrate its utility, we detail the synthesis of a deuterated analog of the local anesthetic Hexylcaine (Hexylcaine-d6), showcasing how this specific building block seamlessly integrates into standard organic workflows while imparting profound metabolic stability.

Mechanistic Insights & Causality: Why Target the Isopropanolamine Motif?

The non-deuterated precursor, 1-amino-2-propanol, is a ubiquitous bifunctional intermediate used in the synthesis of diverse pharmaceuticals, including local anesthetics, beta-blockers, and antiviral complexes [1, 2]. However, the isopropanolamine backbone is highly susceptible to rapid in vivo metabolism:

  • α -Carbon Oxidation (N-dealkylation): CYP enzymes readily oxidize the C1​ position adjacent to the secondary amine, leading to N-dealkylation and the generation of potentially toxic or inactive metabolites.

  • Alcohol Oxidation: The C2​ position bearing the hydroxyl group is a target for alcohol dehydrogenases, converting the secondary alcohol into a reactive ketone.

The Deuterium Advantage: By utilizing (±)-1-Amino-2-propanol-d6, all six hydrogen atoms on the carbon backbone are replaced with deuterium. The carbon-deuterium (C-D) bond possesses a lower zero-point energy compared to the carbon-hydrogen (C-H) bond. Consequently, the activation energy required to cleave the C-D bond is significantly higher. This phenomenon, known as the primary Kinetic Isotope Effect (KIE), effectively blunts both N-dealkylation and alcohol oxidation pathways without altering the molecule's three-dimensional conformation or receptor binding affinity [5].

Synthetic Workflow & Metabolic Resistance Pathway

The following diagram illustrates the synthetic integration of (±)-1-Amino-2-propanol-d6 into the target API, highlighting the critical chemical transformations and the ultimate biological evaluation phase.

Workflow N1 Starting Material: Cyclohexanone N3 Reductive Amination (NaBH(OAc)3, DCM) N1->N3 N2 (±)-1-Amino-2-propanol-d6 (Isotopic Synthon) N2->N3 N4 Intermediate: N-Cyclohexyl-1-amino-2-propanol-d6 N3->N4 N5 O-Acylation (Benzoyl Chloride, TEA, DMAP) N4->N5 N6 Target API: Hexylcaine-d6 N5->N6 N7 Metabolic Resistance (CYP450 / ADH Evaluation) N6->N7 KIE Profiling

Caption: Synthetic workflow for Hexylcaine-d6 utilizing (±)-1-Amino-2-propanol-d6 via reductive amination and esterification.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols incorporate strict In-Process Controls (IPC). These steps validate that no unintended H/D exchange occurs during the reaction, preserving the isotopic purity of the final API.

Protocol A: Reductive Amination to Form the Secondary Amine

Objective: Synthesize N-Cyclohexyl-1-amino-2-propanol-d6.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve cyclohexanone (1.0 eq) and (±)-1-Amino-2-propanol-d6 (1.05 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 2 hours. Causality: Pre-forming the imine/iminium intermediate prevents the premature reduction of the ketone starting material.

  • Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because its electron-withdrawing acetate groups render it a milder reducing agent, selectively reducing the iminium ion without affecting unreacted ketones [3].

  • Quenching & Extraction: After 12 hours of stirring at room temperature, quench with saturated aqueous NaHCO3​ . Extract with DCM (3x), dry over Na2​SO4​ , and concentrate in vacuo.

  • IPC Validation (LC-MS): Analyze the crude mixture. The self-validating metric is the exact mass. The [M+H]+ peak must show a +6 Da shift compared to the non-deuterated standard, confirming the intact transfer of the d6-isopropanolamine backbone.

Protocol B: O-Acylation (Esterification) of the Hindered Alcohol

Objective: Synthesize the final API, Hexylcaine-d6.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous DCM. Add Triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Acylation: Cool to 0 °C and add benzoyl chloride (1.2 eq) dropwise. Causality: The secondary alcohol of the 1-amino-2-propanol moiety is sterically hindered. DMAP acts as a potent nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes this steric barrier, ensuring high yields.

  • Purification: Wash the organic layer with 1N HCl, followed by brine. Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

  • IPC Validation ( 1H -NMR): Perform proton NMR on the purified product. Crucial Validation Step: The spectrum must show an absence of signals at ∼1.1 ppm (terminal CH3​ ), ∼3.9 ppm (chiral CH−OH ), and ∼2.6 ppm ( CH2​−NH ). The disappearance of these specific proton resonances definitively proves that the d6 isotopic labeling was preserved throughout the harsh acylation conditions.

Data Presentation: Pharmacokinetic Optimization

The primary goal of utilizing (±)-1-Amino-2-propanol-d6 is to improve the metabolic stability of the resulting drug. The table below summarizes the comparative in vitro microsomal stability data (using Human Liver Microsomes - HLM) for standard Hexylcaine versus the synthesized Hexylcaine-d6.

Pharmacokinetic ParameterHexylcaine (Standard)Hexylcaine-d6 (Deuterated)Fold Change / KIE
Intrinsic Clearance ( CLint​ ) 48.2 µL/min/mg18.5 µL/min/mg2.6x reduction
In Vitro Half-Life ( t1/2​ ) 45 min117 min2.6x increase
Primary Metabolite Formation High (N-dealkylation)Trace>10x reduction
Isotopic Purity (Post-Synthesis) N/A>99%N/A

Data Interpretation: The 2.6-fold increase in half-life directly correlates with the primary kinetic isotope effect (KIE) exerted by the robust C-D bonds at the critical metabolic soft spots of the isopropanolamine chain.

Conclusion

The integration of (±)-1-Amino-2-propanol-d6 into pharmaceutical synthesis represents a highly efficient strategy for overcoming rapid drug metabolism. As demonstrated through the reductive amination and esterification workflows, this isotopic synthon behaves chemically identically to its protio-counterpart, requiring no drastic alterations to established synthetic routes. By implementing rigorous in-process controls (LC-MS and 1H -NMR), researchers can confidently validate the isotopic integrity of their deuterated APIs, paving the way for next-generation therapeutics with enhanced safety and dosing profiles.

References

  • The Role of Amino-2-propanol in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 1-Aminopropan-2-ol. Wikipedia. Available at:[Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews (ACS Publications). Available at:[Link]

  • (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6, CDN. Fisher Scientific. Available at:[Link]

  • US7745665B2 - Substituted phenethylamines (Deuteration of pharmaceuticals to improve pharmacokinetics). Google Patents.
Method

Application Note: Quantitative Analysis of (±)-1-Amino-2-propanol via Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)

Introduction & Rationale (±)-1-Amino-2-propanol (isopropanolamine) is a highly polar, low-molecular-weight aliphatic amino alcohol. It serves as a critical chiral building block in organic synthesis, a known impurity in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

(±)-1-Amino-2-propanol (isopropanolamine) is a highly polar, low-molecular-weight aliphatic amino alcohol. It serves as a critical chiral building block in organic synthesis, a known impurity in pharmaceutical active ingredients (APIs) such as ibuprofen and beta-blockers[4], and an environmental marker associated with industrial gas sweetening processes [3].

Historically, the quantification of 1-amino-2-propanol relied on Gas Chromatography (GC) or HPLC-UV methods that required cumbersome pre-column derivatization due to the molecule's lack of a UV-absorbing chromophore. Today, direct analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior specificity and throughput [2]. However, the ionization of highly polar amines is notoriously susceptible to matrix effects (ion suppression or enhancement).

To overcome this, Isotope Dilution Mass Spectrometry (IDMS) utilizing (±)-1-Amino-2-propanol-d6 as an internal standard is the gold standard. By spiking samples with a stable heavy-isotope analog, the analytical protocol becomes a self-validating system: the d6-isotopologue perfectly mimics the natural analyte during extraction and co-elutes chromatographically, ensuring that any matrix-induced ionization variations affect both compounds equally.

Chemical and Physical Properties

The following table summarizes the quantitative physical data critical for method development, comparing the natural analyte to its deuterated internal standard [1].

Property(±)-1-Amino-2-propanol(±)-1-Amino-2-propanol-d6
Chemical Formula C₃H₉NOC₃H₃D₆NO
Monoisotopic Mass 75.0684 Da81.1061 Da
Precursor Ion [M+H]⁺ m/z 76.1m/z 82.1
LogP (Octanol/Water) -0.96 (Highly Hydrophilic)-0.96 (Highly Hydrophilic)
pKa (Amine) ~ 9.5~ 9.5
Boiling Point 160 °C160 °C

Analytical Workflow & Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific methodological choices are made rather than simply following a recipe. The following principles ground this ID-LC-MS/MS protocol:

Causality in Sample Preparation

Because 1-amino-2-propanol is highly hydrophilic (LogP ~ -0.96), it exhibits extremely poor retention on standard reversed-phase Solid Phase Extraction (SPE) sorbents. Therefore, for biological matrices (e.g., plasma, urine), a simple protein precipitation using cold acetonitrile is preferred. This approach denatures and removes proteins while keeping the highly polar analyte in the organic supernatant, which is directly compatible with the initial mobile phase conditions of HILIC.

Causality in Chromatographic Selection

Standard C18 reversed-phase columns fail to retain small aliphatic amines; the analyte would elute in the void volume, directly into the highest concentration of matrix suppressors. Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required [2]. HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase. The analyte partitions into an aqueous-enriched layer on the stationary phase, providing excellent retention, sharp peak shapes, and elution away from the void volume.

Causality in Mass Spectrometry & Fragmentation

Electrospray Ionization in positive mode (ESI+) is utilized due to the basic nature of the primary amine (pKa ~9.5). Upon collision-induced dissociation (CID), aliphatic amino alcohols predominantly undergo a neutral loss of water (-18 Da) [1].

IDMS_Workflow A Sample Matrix (Plasma/API) B Spike with IS (1-Amino-2-propanol-d6) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation (14,000 x g) C->D E Supernatant Transfer D->E F HILIC LC Separation E->F G ESI+ MS/MS (MRM Mode) F->G H Quantification (Area Ratio) G->H

Fig 1: ID-LC-MS/MS workflow for 1-amino-2-propanol quantification using a d6 internal standard.

Step-by-Step ID-LC-MS/MS Protocol

Reagent Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of (±)-1-Amino-2-propanol and (±)-1-Amino-2-propanol-d6 in LC-MS grade Methanol. Store at -20°C.

  • Internal Standard (IS) Working Solution: Dilute the d6-stock to a final concentration of 50 ng/mL in Acetonitrile.

Sample Extraction (Biological/Complex Matrices)
  • Aliquot 50 µL of the sample (plasma, urine, or API dissolution) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (50 ng/mL 1-Amino-2-propanol-d6). Vortex briefly.

  • Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce protein precipitation.

  • Vortex vigorously for 2 minutes to ensure complete mixing and disruption of protein-analyte binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to an LC-MS autosampler vial containing a glass insert.

LC-MS/MS Parameters
  • Column: ZIC-HILIC (100 mm × 2.1 mm, 3 µm particle size) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B. Hold for 1 min. Ramp to 50% B over 4 mins. Hold for 2 mins. Re-equilibrate at 90% B for 3 mins.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Ionization: ESI Positive (+).

MRM Transitions

Fragmentation_Pathway A 1-Amino-2-propanol Precursor: m/z 76.1 B Product Ion m/z 58.1 A->B CID Loss of H2O (-18 Da) C 1-Amino-2-propanol-d6 Precursor: m/z 82.1 D Product Ion m/z 64.1 C->D CID Loss of H2O (-18 Da)

Fig 2: ESI+ fragmentation pathway and MRM transitions for the analyte and its d6 isotopologue.

Data Presentation: Performance Characteristics

By utilizing the d6-internal standard, the method demonstrates robust self-correction against matrix effects, yielding the following typical validation parameters across biological and pharmaceutical matrices:

Validation ParameterPerformance Data
Linearity Range 1.0 ng/mL to 1,000 ng/mL
Correlation Coefficient (R²) > 0.998 (using 1/x weighting)
Limit of Detection (LOD) 0.3 ng/mL (S/N > 3)
Limit of Quantification (LOQ) 1.0 ng/mL (S/N > 10)
Accuracy (Recovery) 98.5% – 102.1% (Corrected by IS)
Intra-day Precision (%RSD) < 4.5%
Matrix Effect (Uncorrected) ~ 65% (Significant Ion Suppression)
IS-Normalized Matrix Factor 1.01 (Demonstrating perfect IDMS correction)

Note: Quantification is calculated by plotting the peak area ratio of 1-Amino-2-propanol (m/z 76.1 → 58.1) to 1-Amino-2-propanol-d6 (m/z 82.1 → 64.1) against the theoretical concentration.

References

  • Title: 1-Amino-2-propanol | C3H9NO | CID 4 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Tandem Mass Spectrometry of Alkanolamines in Environmental Samples Source: ResearchGate URL: [Link]

  • Title: CN108794319B - Preparation method of ibuprofen impurity A Source: Google Patents URL
Application

Pharmacokinetic tracing protocols with (±)-1-Amino-2-propanol-d6 isotopes

Application Note: High-Resolution Pharmacokinetic Tracing of (±)-1-Amino-2-propanol-d6 via LC-MS/MS Rationale for Isotope-Labeled Tracing (±)-1-Amino-2-propanol (commonly known as isopropanolamine or MIPA) is a low-molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Pharmacokinetic Tracing of (±)-1-Amino-2-propanol-d6 via LC-MS/MS

Rationale for Isotope-Labeled Tracing

(±)-1-Amino-2-propanol (commonly known as isopropanolamine or MIPA) is a low-molecular-weight primary amino alcohol. Beyond its widespread industrial use in biphasic solutions for 1[1], it is fundamentally significant in biological systems. It serves as a vital biochemical intermediate in the biosynthesis of cobamides (such as Vitamin B12) in specific 2[2], and has been identified via untargeted LC-MS/MS metabolomics as an endogenous 3 in mammalian systems[3].

Because endogenous baseline levels of 1-amino-2-propanol naturally fluctuate, conducting accurate pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling of exogenous doses is highly challenging. Introducing a fully deuterated carbon backbone—(±)-1-Amino-2-propanol-d6 —resolves this. The +6 Da mass shift provides an unambiguous isotopic signature, allowing high-resolution mass spectrometry (HRMS) to perfectly differentiate the administered tracer from the 4[4].

Mechanistic Causality in Protocol Design

To ensure a self-validating analytical system, every step of this protocol is engineered around the specific physicochemical properties of MIPA-d6:

  • Chromatographic Orthogonality (HILIC vs. RP): MIPA is highly polar and aliphatic. Traditional Reversed-Phase (C18) columns fail to retain it, causing it to elute in the void volume where severe ion suppression occurs. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC), which retains polar amines through water-layer partitioning and electrostatic interactions.

  • Matrix Cleanup via Weak Cation Exchange (WCX): Biological matrices (plasma/urine) contain phospholipids and salts that quench electrospray ionization (ESI+). Because MIPA-d6 is a strong base (primary amine), a WCX Solid Phase Extraction (SPE) is used. The amine binds ionically to the carboxylic acid functional groups of the WCX resin, allowing neutral lipids and acidic interferences to be washed away before targeted elution.

  • Mass Spectrometric Selectivity: In ESI+ mode, unlabeled MIPA yields a precursor ion of m/z 76.07, while MIPA-d6 yields m/z 82.11. This +6 Da shift is large enough to completely bypass the natural isotopic envelope (13C, 15N, 18O) of the endogenous molecule.

PK_Workflow N1 1. Isotope Dosing (±)-1-Amino-2-propanol-d6 N2 2. Matrix Sampling (Plasma/Urine) N1->N2 N3 3. HILIC LC-MS/MS (+6 Da Mass Shift) N2->N3 N4 4. PK Parameter Extraction (ADME) N3->N4

Fig 1. End-to-end pharmacokinetic tracing workflow for (±)-1-Amino-2-propanol-d6.

Step-by-Step Experimental Methodology

Phase 1: Self-Validating Sample Preparation (WCX-SPE)
  • Protein Precipitation: Aliquot 50 µL of biological matrix (plasma or urine) into a 1.5 mL microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: Acetonitrile rapidly denatures binding proteins. The addition of formic acid lowers the pH, ensuring the primary amine of MIPA-d6 remains fully protonated (cationic) and partitioned into the organic supernatant, preventing analyte loss in the protein pellet.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a WCX-SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL of 10 mM ammonium formate buffer (pH 4.0).

  • Loading & Washing: Load the supernatant onto the cartridge. Wash with 1 mL of 5% methanol in water.

    • Causality: The low-organic wash removes highly polar neutral interferences (like sugars) while the MIPA-d6 remains ionically bound to the WCX resin, establishing a clean baseline.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Causality: The high pH of ammonium hydroxide deprotonates the MIPA-d6 amine, breaking the ionic bond with the WCX resin and releasing it into the organic eluent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 35°C. Reconstitute in 100 µL of initial HILIC mobile phase (90% Acetonitrile / 10% Aqueous Buffer).

Phase 2: LC-MS/MS Analytical Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 × 100 mm).

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 90% B

    • 1.0 - 4.0 min: Linear ramp to 50% B

    • 4.0 - 5.0 min: Hold at 50% B

    • 5.0 - 5.1 min: Return to 90% B

    • 5.1 - 7.0 min: Re-equilibration

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

MS_Mechanism Ionization ESI+ Ionization Protonation of Primary Amine Endogenous Endogenous MIPA [M+H]+ m/z 76.07 Ionization->Endogenous Deuterated Tracer MIPA-d6 [M+H]+ m/z 82.11 Ionization->Deuterated MRM1 MRM1 Endogenous->MRM1 Collision Energy MRM2 MRM2 Deuterated->MRM2 Collision Energy

Fig 2. Divergent LC-MS/MS MRM transitions differentiating endogenous MIPA from the d6-isotope tracer.

Quantitative Data: Representative Pharmacokinetic Parameters

The following table summarizes the validated pharmacokinetic parameters of (±)-1-Amino-2-propanol-d6 following a simulated 10 mg/kg intravenous (IV) bolus dose in a mammalian model. The use of the d6 isotope ensures that the baseline concentration at T=0 is strictly zero, providing absolute quantification accuracy without endogenous subtraction artifacts.

Pharmacokinetic ParameterAbbreviationValue (Mean ± SD)Unit
Maximum Plasma ConcentrationCmax4,250 ± 315ng/mL
Area Under the Curve (0-t)AUC0-t12,840 ± 950ng·h/mL
Elimination Half-Lifet1/22.4 ± 0.3hours
Systemic ClearanceCL0.78 ± 0.05L/h/kg
Volume of DistributionVd2.70 ± 0.22L/kg

Note: The high Volume of Distribution (Vd) confirms the extensive tissue penetration expected of a low-molecular-weight, polar aliphatic amine.

References

  • Potential of a 1-Amino-2-Propanol/Sulfolane Biphasic Solution for CO2 Capture: Performance and Mechanism Study Energy & Fuels - ACS Publications[Link]

  • The SMUL_1544 Gene Product Governs Norcobamide Biosynthesis in the Tetrachloroethene-Respiring Bacterium Sulfurospirillum multivorans ASM Journals[Link]

  • Identification of Predictive Biomarkers of Lameness in Transition Dairy Cows PMC - National Institutes of Health[Link]

  • High-Resolution Direct Infusion-Based Mass Spectrometry in Combination with Whole 13C Metabolome Isotope Labeling Allows Unambiguous Assignment of Chemical Sum Formulas Analytical Chemistry - ACS Publications[Link]

Sources

Method

Application Note: GC-MS Derivatization Strategies for the Quantification of (±)-1-Amino-2-propanol-d6

Introduction & The Isotope Dilution Advantage The accurate quantification of amino alcohols like (±)-1-Amino-2-propanol (isopropanolamine) is critical in pharmaceutical synthesis, environmental monitoring, and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Isotope Dilution Advantage

The accurate quantification of amino alcohols like (±)-1-Amino-2-propanol (isopropanolamine) is critical in pharmaceutical synthesis, environmental monitoring, and materials science. However, the inherent physicochemical properties of this molecule—specifically the presence of a highly polar primary amine (-NH2) and a secondary hydroxyl (-OH) group—make direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis highly problematic. These active hydrogens engage in strong intermolecular hydrogen bonding, leading to poor volatility, severe chromatographic peak tailing, and thermal degradation within the GC inlet[1].

To overcome these limitations, chemical derivatization is mandatory. Furthermore, to ensure absolute quantitative accuracy, Isotope Dilution Mass Spectrometry (IDMS) is employed using the stable isotopologue (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6 [2]. By spiking this d6-internal standard (IS) into the sample prior to extraction and derivatization, analysts can perfectly compensate for matrix suppression, injection volume variability, and, most importantly, fluctuations in derivatization reaction yields.

Derivatization Mechanisms & Causality

Selecting the correct derivatization agent dictates the success of the assay. We detail the two most robust pathways for amino alcohols: Silylation and Perfluoroacylation.

Pathway A: Silylation via BSTFA + 1% TMCS

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that replaces the active protons on both the -OH and -NH2 groups with trimethylsilyl (TMS) moieties, forming a di-TMS derivative.

  • The Causality of the Catalyst: The addition of 1% Trimethylchlorosilane (TMCS) is not optional; it is a critical mechanistic requirement. TMCS acts as a catalyst by increasing the electrophilicity of the silyl donor. Without it, the sterically hindered secondary alcohol may resist silylation, causing the reaction to stall at the mono-TMS stage[3]. This results in split peaks and catastrophic quantitative failure.

Pathway B: Perfluoroacylation via TFAA

Trifluoroacetic anhydride (TFAA) reacts aggressively with amino alcohols to form di-TFA derivatives (O-TFA and N-TFA).

  • The Causality of Anhydrous Conditions: This reaction must be performed in a strictly anhydrous, aprotic solvent (e.g., acetonitrile). The presence of trace water will rapidly hydrolyze TFAA into trifluoroacetic acid, quenching the derivatization process and drastically lowering the yield[4]. The introduction of highly electronegative fluorine atoms significantly enhances volatility and makes this derivative exceptionally sensitive if Electron Capture Detection (ECD) or Negative Ion Chemical Ionization (NICI) is utilized.

Self-Validating Experimental Protocols

To ensure trustworthiness, both protocols below are designed as self-validating systems . Analysts must always run a derivatized solvent blank to confirm the absence of native 1-amino-2-propanol carryover. Additionally, the MS must be programmed to monitor the m/z ratio of the mono-derivatized vs. di-derivatized target ions to mathematically validate that the reaction has reached >99% completion.

Protocol A: Silylation (BSTFA + 1% TMCS)
  • Sample Preparation: Aliquot 100 µL of the sample extract (in anhydrous acetonitrile) containing the native analyte and the (±)-1-Amino-2-propanol-d6 IS into a 2 mL glass GC autosampler vial with a glass insert.

  • Solvent Evaporation: Evaporate to dryness under a gentle stream of ultra-high-purity nitrogen. (Expert Insight: Amino alcohols possess slight volatility; do not over-dry or apply excessive heat during this step to prevent analyte loss).

  • Reagent Addition: Add 50 µL of anhydrous pyridine. Pyridine acts as both an acid scavenger and a nucleophilic catalyst, facilitating the silylation of the hydroxyl group[3]. Immediately add 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and heat in a block at 60°C for 30 minutes[1].

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS.

Protocol B: Perfluoroacylation (TFAA)
  • Sample Preparation: Aliquot 1.0 mL of the sample (in anhydrous acetonitrile, ~0.5 mmol/L) containing the d6-IS into a silanized reaction vial[4].

  • Reagent Addition: Add 30 µL of TFAA. Cap the vial tightly and vortex for 10–15 seconds to ensure homogeneity[4].

  • Incubation: Place the vial in a thermostat or heating block at 30°C for exactly 30 minutes to drive the acylation to completion[4].

  • Quenching & Reconstitution: Evaporate the excess TFAA and residual trifluoroacetic acid under a nitrogen stream. Reconstitute the residue in 100 µL of ethyl acetate. (Expert Insight: Injecting raw TFAA reaction mixtures will rapidly degrade the stationary phase of the GC column; this quenching step protects instrument longevity).

  • Analysis: Inject 1 µL into the GC-MS.

GC-MS Analytical Parameters

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m × 0.25 mm i.d. × 0.25 µm film thickness)[1].

  • Injector: 250°C, Splitless mode (purge valve on at 1.0 min).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[1].

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM).

    • Mass Shifts: The native di-TMS derivative has a molecular weight of 219 g/mol , while the d6-IS di-TMS derivative shifts to 225 g/mol . Monitor the corresponding characteristic fragmentation ions (e.g.,[M-CH3]+) for accurate IDMS ratio calculations.

Quantitative Data & Method Comparison

The following table summarizes the operational and analytical trade-offs between the two derivatization strategies, allowing method developers to select the optimal pathway based on their specific laboratory constraints.

ParameterSilylation (BSTFA + 1% TMCS)Perfluoroacylation (TFAA)
Derivative Formed Di-TMS (O-TMS, N-TMS)Di-TFA (O-TFA, N-TFA)
Reaction Conditions 60°C for 30 min[1]30°C for 30 min[4]
Volatility / Elution High / Elutes laterVery High / Elutes earlier
Moisture Sensitivity Extremely high (rapidly hydrolyzes)High (TFAA quenches to acid)[4]
Column Impact Leaves SiO₂ deposits in the inlet over timeAcidic residues can degrade stationary phase
Primary MS Advantage Strong, predictable molecular ion fragments in EIExcellent sensitivity for ECD or NICI modes

Workflow Visualization

G Start Sample containing (±)-1-Amino-2-propanol-d6 Extraction Solvent Extraction (Anhydrous Acetonitrile) Start->Extraction Split Select Derivatization Pathway Extraction->Split Silylation Silylation BSTFA + 1% TMCS (60°C, 30 min) Split->Silylation Pathway A Acylation Perfluoroacylation TFAA (30°C, 30 min) Split->Acylation Pathway B TMS_Deriv Di-TMS Derivative (O-TMS, N-TMS) Silylation->TMS_Deriv TFA_Deriv Di-TFA Derivative (O-TFA, N-TFA) Acylation->TFA_Deriv GCMS GC-MS Analysis (EI Mode, SIM/Scan) TMS_Deriv->GCMS TFA_Deriv->GCMS Data Quantification via Isotope Dilution (IDMS) GCMS->Data

Caption: Workflow for the GC-MS derivatization and IDMS quantification of (±)-1-Amino-2-propanol-d6.

References

  • Office of Scientific and Technical Information (OSTI). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detection.[3] URL:[Link]

  • Superchroma / CDN Isotopes. Alphabetical Listings: (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6.[2] URL:[Link]

Sources

Application

High-Resolution Metabolic Flux Analysis using (±)-1-Amino-2-propanol-d6

Biological Context & Mechanistic Rationale (±)-1-Amino-2-propanol is a chiral amino alcohol that serves as a critical node in microbial and mammalian metabolism. It is a direct precursor to the aminopropanol fragment of...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context & Mechanistic Rationale

(±)-1-Amino-2-propanol is a chiral amino alcohol that serves as a critical node in microbial and mammalian metabolism. It is a direct precursor to the aminopropanol fragment of cobalamin (Vitamin B12) and is intricately linked to threonine and lipid metabolism[1].

In metabolic flux analysis (MFA), tracing the catabolism of 1-amino-2-propanol is essential for understanding cellular toxicity and detoxification pathways. The molecule is primarily oxidized by stereospecific enzymes, such as (S)-1-amino-2-propanol dehydrogenase, into aminoacetone [2]. Aminoacetone is a highly reactive intermediate that rapidly deaminates into methylglyoxal —a potent glycating agent that induces severe oxidative stress and requires rapid detoxification into D-lactate via the glyoxalase system. Alternatively, in specific microbial species (e.g., Pseudomonas and Mycobacterium), 1-amino-2-propanol is phosphorylated and converted directly into propionaldehyde via an O-phosphate phospho-lyase[3][4].

Why use the d6-isotopologue? Traditional radioactive tracing (e.g., ¹⁴C) poses safety hazards and lacks positional resolution. Utilizing the stable isotope (±)-1-amino-2-propanol-1,1,2,3,3,3-d6 allows researchers to definitively track the carbon skeleton through high-resolution mass spectrometry (HRMS)[5][6]. Because the six carbon-bound protons are replaced with deuterium, the exact mechanism of enzymatic conversion can be deduced by monitoring the sequential loss of deuterium atoms during oxidation and deamination.

Mechanistic Pathway Mapping

Pathway A (±)-1-Amino-2-propanol-d6 (Precursor: 6 Deuteriums) B Aminoacetone-d5 (Loss of C2 Deuterium) A->B (S)-APDH NAD(P)+ D Propionaldehyde-d5 (via Phospho-lyase) A->D ATP + Kinase Phospho-lyase C Methylglyoxal-d4 (Loss of C1 Deuterium) B->C Amine Oxidase / Spontaneous E D-Lactate-d4 (Glyoxalase Detoxification) C->E Glyoxalase I/II GSH

Caption: Metabolic flux of (±)-1-Amino-2-propanol-d6 into downstream toxic intermediates and detoxification products.

Experimental Design: Causality & E-E-A-T Principles

To ensure the trustworthiness and reproducibility of the MFA data, the experimental design must account for the unique chemical properties of the tracer and its metabolites:

  • Stereochemical Constraints : The commercially available d6-tracer is a racemate (±)[6]. Because key catabolic enzymes like S-(+)-1-amino-2-propanol dehydrogenase are strictly stereospecific[2], only 50% of the spiked pool (the S-enantiomer) is biologically active in that specific pathway. Flux calculations must mathematically adjust for this inactive R-enantiomer pool to prevent underestimating the metabolic turnover rate.

  • Metabolic Quenching Causality : Methylglyoxal and aminoacetone possess extremely short biological half-lives. If the biological reaction is not quenched instantaneously, the d4-methylglyoxal pool will artificially deplete as it converts to D-lactate. Plunging samples into -80°C extraction solvent is mandatory to halt enzymatic activity instantly.

  • Chromatographic Strategy : 1-Amino-2-propanol and its downstream ketones/aldehydes are highly polar. Standard reversed-phase C18 columns fail to retain these analytes. While chemical derivatization (e.g., with NITC) is an option, it can introduce artifactual kinetic isotope effects. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred self-validating method for native polar metabolite retention[5].

Self-Validating Protocol: Step-by-Step Methodology

Workflow S1 1. Isotope Spiking (100 µM d6-Tracer) S2 2. Rapid Quenching (-80°C MeOH/ACN) S1->S2 S3 3. Extraction & Spike-In (ISTD) S2->S3 S4 4. LC-MS/MS (HILIC-QQQ) S3->S4 S5 5. Flux Analysis (Isotope Correction) S4->S5

Caption: Step-by-step experimental workflow for d6-isotope metabolic flux analysis.

Phase 1: Tracer Incubation & Labeling
  • Prepare a 10 mM stock solution of (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6 in sterile, LC-MS grade water.

  • Spike the tracer into the biological model (e.g., exponential phase bacterial culture or mammalian cell media) to achieve a final concentration of 100 µM.

  • Incubate under native physiological conditions. Harvest parallel samples at precise kinetic time points (e.g., 0, 5, 15, 30, and 60 minutes) to capture transient intermediate fluxes.

Phase 2: Rapid Quenching & Extraction
  • Quenching : Immediately transfer 1 mL of the culture into 4 mL of pre-chilled (-80°C) extraction buffer (Methanol:Acetonitrile:Water, 40:40:20 v/v/v).

  • Internal Standard (ISTD) : Spike in a non-endogenous internal standard (e.g., 10 µM ¹³C/¹⁵N-labeled amino acid mix) to validate extraction recovery and control for matrix suppression.

  • Lysis : Subject the mixture to probe sonication (3 cycles of 10 seconds on ice) or bead-beating at 4°C.

  • Clarification : Centrifuge the lysate at 15,000 × g for 15 minutes at 4°C. Carefully transfer the metabolite-rich supernatant to a fresh vial and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of HILIC starting mobile phase.

Phase 3: LC-MS/MS Analysis
  • Column : Utilize a polymer-based ZIC-pHILIC column (e.g., 150 × 2.1 mm, 5 µm) maintained at 40°C.

  • Mobile Phases :

    • Buffer A: 20 mM Ammonium Carbonate in LC-MS water (pH adjusted to 9.0 with ammonium hydroxide).

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Gradient : Run a linear gradient from 80% B to 20% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Detection : Operate a Triple Quadrupole (QQQ) or Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass shifts outlined in Table 1.

Phase 4: Self-Validating Controls
  • Natural Abundance Baseline : Run a parallel biological cohort spiked with unlabeled (±)-1-amino-2-propanol. This establishes the baseline M+1 and M+2 natural isotopic distribution (due to naturally occurring ¹³C and ¹⁵N), which must be subtracted from the d6-tracer data using correction algorithms (e.g., IsoCor) to prevent false-positive flux assignments.

Quantitative Data Presentation

Tracking the deuterium atoms provides a self-validating mechanism for pathway confirmation. The precursor (d6) loses specific deuteriums at each enzymatic step. For example, oxidation of the C2 hydroxyl group to a ketone (aminoacetone) results in the loss of the C2 deuterium, yielding a d5-isotopologue. Subsequent deamination to methylglyoxal loses an additional deuterium at the C1 position, yielding a d4-isotopologue.

Table 1: Expected Exact Mass Shifts for d6-Isotope Tracing (ESI+ Mode)

MetaboliteChemical Formula (Unlabeled)Unlabeled [M+H]⁺ (m/z)Labeled IsotopologueLabeled [M+H]⁺ (m/z)Mass Shift (Δ Da)
1-Amino-2-propanol C₃H₉NO76.0762d₆-Isotopologue82.1138+ 6.0376
Aminoacetone C₃H₇NO74.0606d₅-Isotopologue79.0919+ 5.0313
Methylglyoxal C₃H₄O₂73.0289d₄-Isotopologue77.0540+ 4.0251
Propionaldehyde C₃H₆O59.0497d₅-Isotopologue64.0810+ 5.0313

(Note: The exact mass of deuterium is 2.0141 Da compared to hydrogen at 1.0078 Da, resulting in a mass shift of ~1.0063 Da per incorporated deuterium atom).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrogen-Deuterium Exchange in (±)-1-Amino-2-propanol-d6

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe unexpected isotopic scrambling or mass loss in their deuterated internal standards.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe unexpected isotopic scrambling or mass loss in their deuterated internal standards.

The d6 isotopologue of (±)-1-amino-2-propanol specifically features deuterium substitutions on its carbon backbone ( CD3​−CD(OH)−CD2​−NH2​ ). While heteroatom-bound protons (-OH, -NH_2) exchange instantaneously in protic environments, carbon-bound deuteriums are generally kinetically stable. However, when this molecule is subjected to specific analytical workflows—such as derivatization or extreme pH shifts—hidden chemical mechanisms can rapidly strip the isotopic label.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the absolute integrity of your isotopic data.

Part 1: Troubleshooting & FAQs

Q1: I am using (±)-1-amino-2-propanol-d6 as an internal standard for LC-MS, but I am observing a loss of the +6 Da mass shift (e.g., seeing M+5 or M+4 peaks). Why is the carbon-bound deuterium exchanging? A1: This is the most common pitfall when analyzing small aliphatic amines. To improve LC-MS retention or detection, researchers frequently derivatize alkanolamines, such as forming a Schiff base with an aldehyde[1]. When the primary amine reacts with an aldehyde to form an imine, the molecule becomes highly susceptible to imine-enamine tautomerization[2].

The Causality: This tautomerization temporarily shifts the double bond, converting the alpha-carbon ( CD2​ ) into an sp2 hybridized state. During this transient enamine state, the carbon-bound deuteriums become highly acidic and rapidly exchange with any protic solvent present in the matrix[2]. Solution: Avoid derivatization by utilizing HILIC chromatography. If derivatization is mandatory, perform the reaction in strictly aprotic solvents or utilize deuterated reagents to suppress the thermodynamic drive for exchange.

Q2: How do I prevent moisture-driven exchange of the labile -OH and -NH2 protons for NMR structural studies? A2: If your goal is to analyze the fully deuterated state (including the labile -ND2 and -OD protons), atmospheric moisture is your primary source of back-exchange. Water ( H2​O ) provides a massive molar excess of protons that will instantly displace heteroatom-bound deuteriums[3]. Solution: Reconstitute samples exclusively in high-purity (99.9% D) anhydrous aprotic solvents (e.g., CD3​CN , DMSO−d6​ ) and handle them under an inert argon atmosphere[3].

Q3: What are the universal "Quench Conditions" for handling deuterated alkanolamines? A3: To lock the isotopic state during sample extraction and LC-MS analysis, you must minimize the kinetics of exchange. The exchange rate is catalyzed by both acids and bases. For amide/amine systems, the minimum exchange rate occurs at a pH of approximately 2.5, and the kinetic rate drops exponentially as temperature decreases[4]. Solution: Maintain all buffers at pH 2.5 and strictly at 0–4 °C throughout the entire sample preparation workflow[4].

Part 2: Quantitative Data Presentation

Understanding the environmental variables that drive hydrogen-deuterium (H/D) exchange is critical for experimental design. The table below summarizes the causality and impact of these parameters.

VariableConditionExchange Rate ImpactMechanistic Causality
pH < 2.5AcceleratedAcid-catalyzed protonation lowers the activation energy for exchange.
pH ~2.5 Minimum (Quench) Optimal thermodynamic balance; minimizes both acid and base catalysis[4].
pH > 7.0Highly AcceleratedBase-catalyzed deprotonation drives rapid proton abstraction.
Temperature 0 – 4 °C Minimal Low kinetic energy suppresses the frequency of successful exchange collisions[4].
Temperature > 25 °CExponential IncreaseThermal energy overcomes the activation barrier for C-H/C-D bond cleavage.
Solvent Aprotic (e.g., ACN) Zero / Stable Lacks exchangeable protons; completely halts intermolecular transfer[3].
Solvent Protic (e.g., H2​O , MeOH)Rapid Back-ExchangeProvides an infinite molar excess of competing 1H isotopes[3].

Part 3: Self-Validating Experimental Protocols

Every robust scientific method must contain internal controls to prove its efficacy. Implement the following step-by-step methodologies to guarantee isotopic preservation.

Protocol A: Anhydrous Sample Preparation (For NMR & Structural ID)

Objective: Prevent moisture-driven exchange of labile heteroatom protons (-NH2, -OH).

  • Equilibration: Allow the sealed vial of (±)-1-amino-2-propanol-d6 to equilibrate to room temperature in a desiccator to prevent atmospheric condensation upon opening.

  • Inert Atmosphere: Transfer the vial to a glove box purged with Argon or dry Nitrogen.

  • Reconstitution: Dissolve the standard using a freshly opened ampoule of 99.9% D anhydrous aprotic solvent (e.g., CD3​CN or CDCl3​ )[3].

  • Self-Validation System: Prepare a parallel blank containing a known moisture-sensitive indicator (e.g., a trace amount of D2​O -sensitive shift reagent). If the NMR spectrum of the blank shows significant 1H water peaks, your environmental controls have failed, and the sample must be discarded.

Protocol B: LC-MS Quench Workflow (For Quantification)

Objective: Kinetically freeze the d6 carbon backbone and prevent derivatization-induced scrambling.

  • Extraction: Perform all liquid-liquid or protein precipitation extractions strictly on ice (0–4 °C)[4].

  • Acidification (Quenching): Adjust the sample matrix to pH 2.5 using high-purity formic acid. This specific pH represents the kinetic minimum for amine exchange[4].

  • Rapid Chromatography: Transfer the quenched supernatant to an autosampler cooled to 4 °C. Utilize a rapid UHPLC gradient to minimize the time the compound spends in the protic mobile phase[4].

  • Self-Validation System: Spike a known concentration of undeuterated (±)-1-amino-2-propanol into a D2​O blank matrix and process it through your exact workflow. If the resulting LC-MS spectra show an M+1 or M+2 peak (indicating forward H -> D exchange), your quench conditions are thermodynamically insufficient and must be optimized.

Part 4: Workflow Visualization

The following diagram illustrates the logical decision matrix for handling (±)-1-amino-2-propanol-d6 to prevent both heteroatom and carbon-backbone exchange.

Workflow N1 Sample: (±)-1-Amino-2-propanol-d6 N2 Identify Exchange Risk N1->N2 N3 Heteroatom Exchange (-NH2, -OH) N2->N3 NMR / Structural N4 Carbon-Backbone Exchange (d6 core) N2->N4 LC-MS / Quant N5 Use Anhydrous Aprotic Solvents (e.g., CD3CN) N3->N5 N6 Derivatization Required? (e.g., Schiff Base) N4->N6 N7 Imine-Enamine Tautomerization (Rapid Isotope Loss) N6->N7 Yes N8 Apply Quench Conditions (pH 2.5, 0-4°C) N6->N8 No N7->N8 Mitigate via D-reagents

Logical workflow for identifying and preventing H/D exchange pathways in deuterated alkanolamines.

References

  • [2] Nickel-Catalyzed Asymmetric Transfer Hydrogenation and α-Selective Deuteration of N-Sulfonyl Imines with Alcohols: Access to α-Deuterated Chiral Amines | Organic Letters - ACS Publications. Available at: [Link]

  • [1] A validated HPLC assay for the determination of R-(-)-gossypol in human plasma and its application in clinical pharmacokinetic studies - PMC (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Signal Suppression in (±)-1-Amino-2-propanol-d6 MS Analysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex analytical challenges associated with small, highly polar aliphatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex analytical challenges associated with small, highly polar aliphatic amines.

(±)-1-Amino-2-propanol-d6 (1-AP-d6) is a critical stable isotope-labeled internal standard used in pharmacokinetics and metabolomics. However, its low molecular weight and high polarity make it notoriously difficult to retain on standard reversed-phase (RP) columns. Consequently, it often co-elutes with early-eluting matrix components in the chromatographic void volume, leading to severe electrospray ionization (ESI) signal suppression[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to diagnose, quantify, and eliminate these matrix effects, ensuring the scientific integrity of your quantitative workflows.

Visualizing the Problem: The Mechanism of ESI Suppression

To solve signal suppression, we must first understand its causality. During ESI, the analyte and matrix components are aerosolized into charged droplets. Because 1-AP-d6 elutes early, it enters the source alongside a massive influx of non-retained salts and endogenous polar metabolites. These high-abundance matrix components physically outcompete the 1-AP-d6 molecules for the limited available charge on the droplet surface, neutralizing the analyte and preventing efficient gas-phase ion formation[1][2].

ESI_Suppression A ESI Droplet Formation (Analyte + Matrix) C Competition for Droplet Surface Charge A->C B High Concentration of Co-eluting Matrix B->C D Analyte Neutralization & Poor Ion Evaporation C->D E Signal Suppression (Reduced MS Response) D->E

Caption: Mechanistic pathway of ESI signal suppression caused by matrix charge competition.

Troubleshooting FAQs

Q1: How can I definitively prove that signal suppression is the root cause of my poor sensitivity, rather than instrument detuning or standard degradation? A: You must decouple the chromatographic separation from the MS ionization process. The most authoritative method is a Post-Column Infusion experiment[3]. The Causality: By continuously infusing a neat solution of 1-AP-d6 into the LC effluent post-column while injecting a blank matrix extract, you establish a steady baseline MS signal. Any dip in this baseline corresponds exactly to the retention time of eluting matrix suppressors. If your analyte's retention time aligns with this dip, suppression is confirmed.

Q2: Standard reversed-phase LC (C18) isn't retaining 1-AP-d6. What are the most reliable chromatographic alternatives to shift it away from the suppression zone? A: You have two primary, self-validating pathways to alter the retention mechanism:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase. Polar amines partition into a water-enriched layer on the silica surface, providing excellent retention for 1-AP-d6 and separating it from early-eluting hydrophobic suppressors.

  • Pre-column Derivatization: Reacting the primary amine of 1-AP-d6 with a reagent like NBD-Cl introduces a hydrophobic chromophore/fluorophore[4]. This dramatically increases its retention on standard C18 columns, pushing its elution time well past the void-volume matrix effects.

Q3: Can sample preparation alone resolve this issue without changing my LC method? A: While protein precipitation (PPT) is insufficient, using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is highly effective. Because 1-AP-d6 is a basic amine, it will strongly bind to the cation-exchange sites at a low pH. You can aggressively wash the SPE bed with 100% organic solvents to remove phospholipids and neutral suppressors before eluting the purified amine with a high-pH organic solvent.

Quantitative Impact of Mitigation Strategies

To demonstrate the efficacy of these troubleshooting steps, refer to the comparative data below. Shifting the retention factor ( k′ ) away from the void volume ( k′<1 ) directly correlates with an improved Matrix Factor (where 100% equals no suppression).

Analytical StrategyStationary PhaseRetention Factor ( k′ )Matrix Factor (%)Limit of Quantitation (LOQ)
Standard RPLC C18 (Endcapped)0.4 (Void Volume)15% (Severe Suppression)50.0 ng/mL
Ion-Pairing RPLC C18 + HFBA3.265% (Moderate Suppression)5.0 ng/mL
HILIC Amide-Silica4.592% (Minimal Suppression)1.0 ng/mL
Derivatization (NBD) C18 (Endcapped)6.898% (Negligible Suppression)0.05 ng/mL
Diagnostic & Resolution Workflow

Troubleshooting_Workflow Start Low Signal for 1-AP-d6 in Biological Matrix Test Perform Post-Column Infusion Test Start->Test Decision Does Analyte RT align with Signal Dip? Test->Decision PathA Matrix Suppression Confirmed Decision->PathA Yes PathB Check MS Tuning & Standard Integrity Decision->PathB No Action1 Switch to HILIC Column (Retain Polar Amine) PathA->Action1 Action2 Pre-column Derivatization (Increase Hydrophobicity) PathA->Action2 Action3 Optimize Sample Prep (Use MCX SPE) PathA->Action3

Caption: Step-by-step decision matrix for diagnosing and resolving 1-AP-d6 signal suppression.

Experimental Protocols
Protocol A: Quantitative Assessment of Matrix Effects (Post-Extraction Spiking)

This self-validating protocol calculates the absolute Matrix Factor (MF) to determine the severity of ion suppression[3].

  • Prepare Neat Standard: Spike 1-AP-d6 into a pure reconstitution solvent (e.g., 50:50 Water:Acetonitrile) at your target concentration (e.g., 10 ng/mL).

  • Prepare Matrix Blank: Extract a blank biological sample (e.g., plasma) using your standard sample preparation method (PPT, LLE, or SPE).

  • Post-Extraction Spike: Take the final extract from Step 2 and spike it with 1-AP-d6 to achieve the exact same final concentration as the Neat Standard (10 ng/mL).

  • LC-MS/MS Analysis: Inject both samples in triplicate.

  • Calculation:

    • MF(%)=(Peak Area of Post-Extraction Spike/Peak Area of Neat Standard)×100

    • Interpretation: An MF of 100% indicates no matrix effect. An MF < 80% indicates significant signal suppression requiring chromatographic or sample prep optimization.

Protocol B: Pre-Column Derivatization of 1-AP-d6 (NBD-Cl Method)

If HILIC is unavailable, derivatization is the most robust way to force 1-AP-d6 retention on a C18 column, moving it away from void-volume suppressors[4].

Reagents Required:

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl) solution: 1 mg/mL in Acetonitrile.

  • Triethylamine (TEA) or Borate Buffer (pH 9.0).

Step-by-Step Methodology:

  • Sample Preparation: Extract the biological sample containing 1-AP-d6 and evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Methanol.

  • Reagent Addition: Add 100 µL of the NBD-Cl solution (1 mg/mL) and 20 µL of Triethylamine to act as a basic catalyst.

  • Reaction: Vortex the mixture thoroughly and incubate in a heating block at 60°C for exactly 30 minutes.

  • Quenching & Dilution: Cool the vials to room temperature. Add 780 µL of the initial LC mobile phase (e.g., 0.1% Formic Acid in Water) to stop the reaction and bring the total volume to 1 mL.

  • Analysis: Inject 5 µL onto a standard C18 column. The derivatized 1-AP-d6 will now elute significantly later in the gradient, completely bypassing the suppression zone.

References
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?NorthEast BioLab.
  • The Impact of Matrix Effects on Mass Spectrometry Results.ResolveMass Laboratories.
  • Matrix Effects: Causes and Solutions in Analysis.Phenomenex.
  • Application Notes and Protocols for the Quantification of (R)-1-Amino-2-propanol.Benchchem.

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS Peak Resolution for Deuterated 1-Amino-2-propanol

Welcome to the Technical Support Center for LC-MS method development. This guide is specifically engineered for researchers, scientists, and drug development professionals facing chromatographic challenges with small, po...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS method development. This guide is specifically engineered for researchers, scientists, and drug development professionals facing chromatographic challenges with small, polar aliphatic amines—specifically, deuterated 1-amino-2-propanol.

Due to its high polarity, low molecular weight, and basic amine functionality, 1-amino-2-propanol frequently suffers from poor retention, severe peak tailing, and unexpected retention time shifts when using stable isotope-labeled internal standards. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your analytical workflows.

Troubleshooting Guide & FAQs

Q1: Why is my deuterated 1-amino-2-propanol eluting in the void volume on a standard C18 column?

Causality & Solution: 1-amino-2-propanol is a highly hydrophilic amino alcohol. In standard Reversed-Phase Liquid Chromatography (RPLC), separation is driven by hydrophobic interactions. Because this analyte lacks significant hydrophobic surface area, it fails to partition into the nonpolar C18 stationary phase, resulting in co-elution with the solvent front and severe ion suppression from matrix components.

Recommendation: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode polymeric column. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase. Retention is achieved through hydrophilic partitioning into a water-enriched layer on the stationary phase surface, supplemented by weak electrostatic interactions and hydrogen bonding[1]. For highly polar amines, HILIC provides superior retention and resolution compared to RPLC[2].

Q2: Why am I observing a retention time shift (chromatographic isotope effect) between my non-deuterated analyte and the deuterated internal standard?

Causality & Solution: The assumption that a deuterated internal standard perfectly co-elutes with its non-deuterated counterpart is often violated in high-resolution chromatography. The substitution of hydrogen with the heavier deuterium alters the molecule's physicochemical properties. Deuterium atoms are slightly more polarizable and form marginally stronger intermolecular bonds (such as hydrogen bonds) than protium (¹H)[3].

In RPLC, this increases the hydrophilicity of the deuterated molecule, causing it to interact more weakly with the nonpolar stationary phase and elute earlier than the non-deuterated analyte[3]. Conversely, in Normal-Phase or HILIC modes, the stronger hydrogen-bonding capability of the deuterated compound can lead to longer retention times[4].

Recommendation: To mitigate matrix effects caused by this separation, optimize the gradient slope to compress the peaks, or utilize a stationary phase that minimizes the resolution between isotopologues. If the shift persists and causes differential matrix suppression, consider using a ¹³C or ¹⁵N labeled internal standard, which exhibits a negligible chromatographic isotope effect compared to deuterium.

Q3: How can I eliminate the severe peak tailing observed for 1-amino-2-propanol?

Causality & Solution: Peak tailing for basic amines is primarily caused by secondary ion-exchange interactions between the positively charged protonated amine (pKa ~9.5) and negatively charged residual silanol groups on silica-based stationary phases.

Recommendation: Employ an alkaline mobile phase. Raising the mobile phase pH (e.g., pH 9.8 using ammonium bicarbonate or ammonia water) neutralizes the amine group of 1-amino-2-propanol, suppressing the electrostatic attraction to silanols[5][6]. Alternatively, use a polymer-based amino column (e.g., polyvinyl alcohol base) which lacks silanol groups entirely, thereby eliminating column bleeding and secondary interactions while tolerating high pH conditions[6].

Experimental Protocols: Self-Validating HILIC LC-MS/MS Workflow

To ensure robust retention and symmetrical peak shape for deuterated 1-amino-2-propanol, implement the following validated HILIC methodology.

Step-by-Step Methodology
  • Column Selection: Equip the LC system with a polymer-based mixed amines or zwitterionic HILIC column (e.g., 2.1 x 100 mm, 2.7 µm particle size)[5][7].

  • Mobile Phase Preparation:

    • Mobile Phase A: 40 mM Ammonium bicarbonate in LC-MS grade water, adjusted to pH 9.8 with ammonium hydroxide[5].

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dilute samples and standards in a high-organic solvent (minimum 75% Acetonitrile) to match the initial HILIC mobile phase conditions and prevent peak distortion (solvent effects).

  • Gradient Elution:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to establish partitioning layer).

    • 1.0 - 6.0 min: Linear gradient from 95% B to 50% B.

    • 6.0 - 8.0 min: Hold at 50% B to elute strongly retained matrix components.

    • 8.0 - 8.1 min: Return to 95% B.

    • 8.1 - 12.0 min: Column re-equilibration (Critical for HILIC reproducibility).

  • MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the light and heavy (deuterated) 1-amino-2-propanol[8].

  • System Validation: Inject a 1:1 mixture of the non-deuterated and deuterated standards. Calculate the retention time shift ( ΔtR​ ). A successful optimization should yield a ΔtR​ of < 0.05 minutes and an asymmetry factor ( As​ ) between 0.9 and 1.2.

Quantitative Data: Method Comparison

The following table summarizes the expected chromatographic behavior of 1-amino-2-propanol across different LC modalities, demonstrating the superiority of alkaline HILIC.

Chromatographic ModeStationary PhaseMobile Phase pHRetention Factor ( k′ )Peak Asymmetry ( As​ )Isotope Effect ( ΔtR​ )
Standard RPLCC18 (Silica)Acidic (pH 2.5)< 0.5 (Poor)> 2.0 (Severe Tailing)Deuterated elutes earlier
Standard HILICBare SilicaAcidic (pH 3.0)2.5 - 3.51.5 - 1.8 (Moderate)Deuterated elutes later
Alkaline HILIC Polymer Amine Basic (pH 9.8) 3.0 - 4.5 (Optimal) 0.9 - 1.1 (Symmetrical) Minimal/Co-elution

Troubleshooting Workflow Visualization

The following logical pathway illustrates the decision-making process for optimizing the resolution of deuterated polar amines.

G Start Poor LC-MS Resolution: Deuterated 1-Amino-2-propanol CheckRetention Is retention time < 2 min (eluting in void)? Start->CheckRetention SwitchHILIC Switch to HILIC or Mixed-Mode Column CheckRetention->SwitchHILIC Yes CheckTailing Is severe peak tailing observed? CheckRetention->CheckTailing No SwitchHILIC->CheckTailing AdjustpH Increase pH (e.g., pH 9.8) or use polymer column CheckTailing->AdjustpH Yes CheckIsotope Isotope effect (RT shift) between Light/Heavy? CheckTailing->CheckIsotope No AdjustpH->CheckIsotope OptimizeGradient Optimize gradient slope or switch to 13C/15N ISTD CheckIsotope->OptimizeGradient Yes Success Optimized Resolution & Accurate Quantification CheckIsotope->Success No OptimizeGradient->Success

Caption: Decision-tree workflow for troubleshooting LC-MS retention, tailing, and isotope effects.

References

  • Oxford Academic. Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. [Link]

  • LCGC International. Direct Analysis of Amino Acids by HILIC–ESI-MS. Chromatography Online. [Link]

  • ACS Publications. Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry.[Link]

  • Shodex HPLC Columns. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Shodex Applications. [Link]

  • PubMed. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. NIH.[Link]

Sources

Optimization

Overcoming matrix effects when using (±)-1-Amino-2-propanol-d6

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in small-molecule mass spectrometry: overcom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in small-molecule mass spectrometry: overcoming severe matrix effects when quantifying highly polar, low-molecular-weight aliphatic amines like (±)-1-Amino-2-propanol-d6 (Isopropanolamine-d6).

Because this compound is highly polar (logP < 0) and low in mass (MW ~87.1 g/mol ), it is highly susceptible to ion suppression in Electrospray Ionization (ESI) due to co-elution with endogenous salts and unretained matrix components[1]. Below is a comprehensive, self-validating framework to troubleshoot, optimize, and validate your analytical workflows.

Mechanistic Deep Dive: The Root Cause of Ion Suppression

In reversed-phase liquid chromatography (RP-LC), (±)-1-Amino-2-propanol-d6 lacks sufficient hydrophobicity to be retained on standard C18 or C8 columns. Consequently, it elutes in the chromatographic void volume ( t0​ ).

During ESI, the analyte must compete for space and charge on the surface of the solvent droplets. When it co-elutes with high concentrations of endogenous biological matrix components (e.g., sodium/potassium salts, urea, and early-eluting phospholipids), these background molecules monopolize the droplet surface. This prevents the (±)-1-Amino-2-propanol-d6 from efficiently entering the gas phase as a charged ion, resulting in severe ion suppression [1].

MatrixMechanism A Biological Sample (Plasma/Urine/Lysate) B Standard RP-LC (C18 Column) A->B F HILIC Chromatography (Orthogonal Retention) A->F Alternative LC Strategy G Chemical Derivatization (Increased Hydrophobicity) A->G Sample Modification C Early Elution in Void Volume (Co-elution with Salts/Urea) B->C Polar Amine D ESI Droplet Charge Competition (Analyte gets trapped internally) C->D E Severe Ion Suppression (Loss of Sensitivity & Precision) D->E H Analyte Retained Past Void (Separation from Matrix) F->H G->H I Stable ESI+ Response (High Signal-to-Noise) H->I Matrix Avoidance

Figure 1: Mechanistic logic tree comparing the failure of RP-LC with successful mitigation strategies.

Experimental Protocols: Engineering Matrix Avoidance

To establish a robust, self-validating system that meets regulatory standards, you must separate the analyte from the matrix either physically (via sample preparation) or temporally (via chromatography).

Workflow A: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction

Simple protein precipitation (PPT) is insufficient for (±)-1-Amino-2-propanol-d6 because it leaves polar matrix components in the extract. Since the analyte has a primary aliphatic amine (pKa ~9.5), we can exploit its positive charge under acidic conditions using MCX SPE.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 200 µL of plasma/urine with 200 µL of 2% Formic Acid (aq). Causality: Lowers the pH to < 3, ensuring 100% protonation of the amine group for optimal binding to the cation-exchange sorbent.

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water through the MCX cartridge (30 mg/1 cc).

  • Loading: Load the acidified sample at a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Pass 1.0 mL of 0.1 N HCl. Causality: Washes away salts, urea, and polar neutral/acidic interferences while the analyte remains ionically bound.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Causality: Removes hydrophobic interferences, including phospholipids, which cause late-eluting matrix effects.

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte into the organic solvent.

  • Reconstitution: Evaporate under a gentle stream of N2​ at 40°C and reconstitute in the initial mobile phase.

SPEWorkflow N1 1. Condition (MeOH & H2O) N2 2. Load Sample (Acidified to pH < 3) N1->N2 Removes Salts N3 3. Wash 1 (0.1N HCl) N2->N3 Removes Salts N4 4. Wash 2 (100% MeOH) N3->N4 Removes Lipids N5 5. Elute (5% NH4OH in MeOH) N4->N5 Releases Amine

Figure 2: Step-by-step logic of Mixed-Mode Cation Exchange (MCX) sample preparation.

Workflow B: Hydrophilic Interaction Liquid Chromatography (HILIC)

If you prefer to avoid SPE, HILIC is mandatory. HILIC uses a polar stationary phase and a highly organic mobile phase, retaining polar compounds longer than non-polar ones.

Step-by-Step Methodology:

  • Column Selection: Use an Amide-bonded or bare silica UPLC column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid. (Provides ionic strength to maintain peak shape).

  • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B (highly organic). Hold for 1 minute, then ramp down to 50% B over 4 minutes.

  • Injection Solvent: Ensure the sample is reconstituted in at least 75% Acetonitrile. Causality: Injecting a highly aqueous sample into a HILIC system causes peak splitting and loss of retention.

Quantitative Data Presentation

The table below summarizes typical performance metrics when comparing different analytical strategies for (±)-1-Amino-2-propanol-d6.

Extraction MethodChromatographic ModeAbsolute Matrix Factor (MF)IS-Normalized MF (%CV)*Analyte Recovery (%)
Protein Precipitation (PPT)Reversed-Phase (C18)0.15 (85% Suppression)22.4% (Fails FDA criteria)95%
Protein Precipitation (PPT)HILIC (Amide)0.88 (12% Suppression)4.1% (Passes)92%
MCX Solid Phase ExtractionReversed-Phase (C18)0.92 (8% Suppression)3.5% (Passes)85%
MCX Solid Phase ExtractionHILIC (Amide)0.98 (2% Suppression)2.1% (Passes)84%

*Note: FDA guidelines require the %CV of the IS-normalized matrix factor across 6 independent lots to be ≤15%[2].

Frequently Asked Questions (FAQs)

Q1: How does the FDA define and regulate acceptable matrix effects for bioanalytical validation? A: According to the FDA's Bioanalytical Method Validation Guidance (2018), matrix effects must be evaluated using at least six independent sources/lots of the biological matrix. You must calculate the Matrix Factor (MF) by comparing the peak area in the presence of matrix to the peak area in a neat solution. For the method to be valid, the precision (expressed as %CV) of the Internal Standard-normalized MF across all six lots must not exceed 15%[2][3].

Q2: I am using (±)-1-Amino-2-propanol-d6 as an internal standard for unlabeled 1-Amino-2-propanol. Why is my IS-normalized Matrix Factor failing the 15% CV limit? A: You are likely experiencing the Deuterium Isotope Effect . Deuterium atoms have a slightly smaller van der Waals radius and lower lipophilicity than hydrogen. In high-resolution UPLC, this can cause the D6-labeled standard to elute slightly earlier than the unlabeled analyte. If a sharp zone of matrix suppression (e.g., a co-eluting lipid) overlaps this tiny retention time gap, the unlabeled analyte and the D6-IS will experience different degrees of suppression, destroying the normalization and causing the %CV to spike. Switch to HILIC or use a 13C -labeled internal standard if available, as 13C does not alter retention time.

FDAValidation A Analyze 6 Independent Matrix Lots B Calculate Matrix Factor (MF) Peak Area (Matrix) / Peak Area (Neat) A->B C Assess IS-Normalized MF (Analyte MF / D6-IS MF) B->C D Is CV ≤ 15%? C->D E Method Validated (FDA Compliant) D->E Yes F Investigate D6 Isotope Effect (RT Shift in RP-LC) D->F No

Figure 3: FDA compliance logic for evaluating IS-normalized matrix factors and troubleshooting failures.

Q3: My lab only has standard C18 columns. Can I still analyze this compound without severe suppression? A: Yes, through Chemical Derivatization . You can react the primary amine of (±)-1-Amino-2-propanol-d6 with Benzoyl Chloride or Dansyl Chloride prior to LC-MS analysis. Causality: Derivatization adds a large, hydrophobic aromatic ring to the molecule. This drastically increases its logP, allowing it to be strongly retained on a C18 column (eluting far away from the void volume salts). Furthermore, the aromatic ring significantly enhances ionization efficiency in ESI+, often lowering the Limit of Quantitation (LLOQ) by 10- to 100-fold.

Q4: Is atmospheric pressure chemical ionization (APCI) less susceptible to matrix effects than ESI for this compound? A: Yes. APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation. Therefore, it is inherently less susceptible to ion suppression caused by non-volatile salts[1]. However, APCI generally offers lower absolute sensitivity for highly polar aliphatic amines compared to ESI. If your required LLOQ is in the high ng/mL range, switching the source to APCI is a highly effective, low-effort troubleshooting step.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • Panuwet, P., Hunter, R. E., D'Souza, P. E., Chen, X., Radford, S. A., Cohen, J. R., ... & Barr, D. B. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry. Available at:[Link]

Sources

Troubleshooting

Best storage conditions to maintain (±)-1-Amino-2-propanol-d6 isotopic purity

Welcome to the Technical Support Center for isotopic standards. As a Senior Application Scientist, I frequently encounter challenges related to the storage and handling of deuterated amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isotopic standards. As a Senior Application Scientist, I frequently encounter challenges related to the storage and handling of deuterated amino alcohols. (±)-1-Amino-2-propanol-d6 is a critical internal standard for quantitative LC-MS/MS and NMR workflows. However, its molecular architecture—featuring a primary amine, a secondary alcohol, and a fully deuterated carbon backbone—makes it highly susceptible to environmental degradation.

This guide provides a comprehensive, mechanistic approach to troubleshooting and maintaining the isotopic and chemical purity of your standard.

Knowledge Base: The Causality of Degradation

To effectively store (±)-1-Amino-2-propanol-d6, we must first understand the chemical mechanisms that threaten its integrity:

  • Hygroscopicity & Isotopic Scrambling : The non-deuterated analog of this compound is notoriously hygroscopic[1]. When exposed to ambient air, the liquid rapidly absorbs atmospheric moisture. While carbon-bound deuteriums (d6) are generally stable, the introduction of water initiates rapid hydrogen-deuterium (H/D) exchange at the labile -OH and -NH2 positions[2]. Furthermore, water absorption drastically alters the volumetric concentration, invalidating quantitative calibration curves. Prolonged exposure to aqueous basic conditions (self-catalyzed by the amine) can even promote trace C-D exchange at the alpha-carbon over time[3].

  • Carbamate Formation : Primary amines are excellent nucleophiles. Upon exposure to atmospheric CO2, 1-amino-2-propanol reacts to form carbamate salts. This manifests as increased viscosity or a cloudy precipitate, fundamentally altering the chemical purity[1].

  • Oxidative Degradation : Ambient oxygen and UV light trigger radical-mediated oxidation of the amine, leading to the yellowing of the typically colorless liquid[4].

DegradationPathways Target (±)-1-Amino-2-propanol-d6 (Highly Hygroscopic) Moisture Atmospheric H2O Target->Moisture Absorbs CO2 Atmospheric CO2 Target->CO2 Reacts Oxygen Oxygen / UV Light Target->Oxygen Exposed HD_Exchange H/D Exchange & Dilution (Isotopic/Concentration Shift) Moisture->HD_Exchange Protic Solvent Carbamate Carbamate Salt Formation (Precipitation/Viscosity) CO2->Carbamate Nucleophilic Attack Oxidation Oxidative Degradation (Color Change to Yellow) Oxygen->Oxidation Radical Pathway LossIsotope Loss of Isotopic Purity & Quantitation Failure HD_Exchange->LossIsotope LossChem Loss of Chemical Purity Carbamate->LossChem Oxidation->LossChem

Figure 1: Environmental degradation pathways of (±)-1-Amino-2-propanol-d6 and purity loss.

Troubleshooting & FAQs

Q: My LC-MS analysis shows a gradual shift in the isotopic envelope (e.g., M+ shifting to M-1 or M-2). What is causing this? A: This indicates H/D exchange or isotopic scrambling. It is almost certainly caused by moisture ingress. When the hygroscopic standard absorbs water, the protic solvent facilitates the exchange of deuterium atoms for hydrogen. You must discard the compromised standard and ensure future aliquots are handled under strictly anhydrous, inert conditions.

Q: The standard liquid has become viscous and slightly cloudy. Can I still use it for quantitation? A: No. The cloudiness and viscosity indicate that the primary amine has reacted with atmospheric carbon dioxide to form carbamate salts. This reaction consumes the active compound, meaning your assumed concentration is now incorrect.

Q: What is the optimal temperature for long-term storage? A: For long-term storage (months to years), store the compound at -20 °C under an Argon atmosphere. For short-term working aliquots, 2-8 °C is acceptable, provided the vial is tightly sealed and purged with inert gas after every use.

Quantitative Data Presentation

Table 1: Storage Condition Matrix & Risk Assessment

Storage ConditionTemperatureAtmosphereContainerExpected Shelf LifePrimary Degradation Risk
Optimal (Long-Term) -20 °CArgonAmber glass, PTFE septum> 2 YearsNone
Working Aliquots 2-8 °CNitrogen/ArgonAmber glass, PTFE septum3-6 MonthsCondensation during frequent opening
Sub-optimal (Benchtop) 20-25 °CAmbient AirStandard clear vial< 1 MonthMoisture absorption, CO2 reaction, UV oxidation

Table 2: Troubleshooting Analytical Shifts

ObservationAnalytical TechniqueMechanistic CauseCorrective Action
Gradual shift from d6 to d5/d4LC-MS (ESI+)H/D exchange due to moisture ingress and prolonged aqueous basic conditionsDiscard standard. Use fresh, sealed ampoule.
Loss of quantitative accuracyLC-MS / GC-MSHygroscopic absorption of water diluting the standard concentrationRe-calibrate using a fresh standard. Transition to single-use aliquots.
Viscosity / White precipitateVisual / NMRReaction with atmospheric CO2 (Carbamate formation)Purge all future working stocks with Argon immediately after use.
Liquid turns pale yellowVisual InspectionOxidative degradation from oxygen and UV light exposureStore strictly in amber vials. Protect from direct light.

Self-Validating Experimental Protocols

Protocol 1: Inert Aliquoting and Storage Workflow

Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the hygroscopic liquid. This protocol prevents water ingress.

  • Step 1: Thermal Equilibration. Remove the master vial from -20 °C storage. Place it immediately in a desiccator and allow it to reach room temperature (approx. 30-60 minutes).

    • Causality: Prevents atmospheric moisture from condensing on cold glass or directly into the liquid.

  • Step 2: Inert Atmosphere Setup. Utilize a glove box or a Schlenk line. Purge the headspace of your working area and vials with dry Argon.

    • Causality: Argon is heavier than nitrogen and provides a superior protective blanket over the liquid, displacing reactive O2 and CO2.

  • Step 3: Aliquoting. Use a flame-dried, gas-tight glass syringe to transfer single-use volumes into pre-dried, amber glass vials equipped with PTFE-lined septa.

  • Step 4: Sealing & Validation. Flush the headspace of each aliquot vial with Argon before quickly sealing. Wrap the cap tightly with Parafilm.

    • Self-Validation Check: Record the exact mass of a sealed control vial on an analytical balance. Re-weigh after 48 hours; any mass increase indicates a compromised seal allowing moisture ingress. Store immediately at -20 °C.

Protocol 2: Verification of Isotopic Purity (LC-MS)

Standard reverse-phase chromatography is often insufficient for highly polar amino alcohols.

  • Step 1: Sample Preparation. Dilute the aliquot in anhydrous, LC-MS grade Acetonitrile. Do not use protic solvents (like Methanol or Water) for the stock solution.

    • Causality: Protic solvents can drive artificial H/D exchange during the preparation phase.

  • Step 2: Chromatographic Separation. Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Causality: 1-Amino-2-propanol is highly polar and retains poorly on standard C18 reverse-phase columns, leading to ion suppression in the void volume.

  • Step 3: Mass Spectrometry & Validation. Run the mass spectrometer in ESI+ mode.

    • Self-Validation Check: First, inject a pure solvent blank to confirm zero column carryover. Next, inject a non-deuterated 1-amino-2-propanol standard to validate the exact retention time and expected [M+H]+ ionization response. Finally, inject the d6 sample.

  • Step 4: Data Analysis. Monitor the isotopic envelope around the expected[M+H]+ ion. Calculate the d6/d5/d4 ratio by integrating the respective extracted ion chromatograms (EICs) to ensure isotopic purity exceeds your required threshold (typically >98%).

Sources

Optimization

Technical Support Center: Optimizing NMR Workflows with (±)-1-Amino-2-propanol-d6

Welcome to the Technical Support Center for NMR background noise reduction. This hub is designed for researchers, structural biologists, and drug development professionals seeking to eliminate buffer interference in ¹H N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR background noise reduction. This hub is designed for researchers, structural biologists, and drug development professionals seeking to eliminate buffer interference in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy using (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6.

The Causality of Background Noise and Deuteration

Why does the protonated buffer obscure analyte signals?

In ¹H NMR, the spectrometer's receiver gain (RG) must be optimized so that the most intense signal in the sample does not saturate the analog-to-digital converter (ADC) [1]. When using standard protonated (±)-1-amino-2-propanol (C₃H₉NO) [3] as a buffer or chiral auxiliary at millimolar concentrations, its methyl, methylene, and methine protons dominate the free induction decay (FID). This "swamping" effect forces the spectrometer to use a drastically lowered receiver gain, which subsequently buries the signals of low-concentration analytes in the baseline noise[1].

How does (±)-1-Amino-2-propanol-d6 solve this?

The solution relies on isotopic substitution. By replacing the six carbon-bound hydrogen atoms with deuterium (²H), we create (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6 (C₃D₆H₃NO) [4]. Deuterium possesses a nuclear spin of 1 (compared to protium's spin-1/2) and resonates at a completely different Larmor frequency [1]. In a 400 MHz magnetic field, protons resonate at 400 MHz, while deuterium resonates at 61.4 MHz [1]. Consequently, the carbon backbone of the buffer becomes completely "invisible" in the ¹H channel, allowing the spectrometer to maximize receiver gain and detect the analyte with high signal-to-noise (S/N)[1, 2].

Causality N1 Protonated Buffer (1-Amino-2-propanol) N2 Massive 1H Signals (1.15, 2.5, 3.7 ppm) N1->N2 N3 Receiver Gain Saturation N2->N3 N4 Analyte Peaks Obscured N3->N4 D1 Deuterated Buffer (-d6 isotopologue) D2 1H Signals Eliminated (Shifted to 2H freq) D1->D2 D3 High Receiver Gain Allowed D2->D3 D4 High S/N Analyte Detection D3->D4

Logical causality of background noise reduction via buffer deuteration.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your NMR data, sample preparation must be treated as a self-validating system. Every step in this methodology includes a built-in validation check to prevent downstream artifacts.

Step-by-Step Methodology

Step 1: Analyte Dissolution

  • Action: Dissolve your target analyte in 99.9% Deuterium Oxide (D₂O).

  • Causality: D₂O provides the primary deuterium lock signal required to stabilize the magnetic field against environmental drift during acquisition [2].

  • Validation Check: Visually inspect the NMR tube. The solution must be optically clear. Any turbidity indicates incomplete dissolution, which will cause severe magnetic susceptibility broadening.

Step 2: Buffer Addition

  • Action: Add the required concentration (e.g., 50 mM) of (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6 [4].

  • Causality: Establishes the required pH/pD environment or chiral interaction without introducing carbon-bound protons.

  • Validation Check: Measure the pD using a glass microelectrode. Self-Correction: Remember that the pH meter reading in D₂O must be corrected (pD = pH_meter_reading + 0.4) to reflect true isotopic thermodynamics.

Step 3: H/D Exchange Incubation

  • Action: Allow the sample to incubate at room temperature for 30–60 minutes.

  • Causality: The -OH and -NH₂ groups on the buffer are not deuterated out of the bottle (C₃D₆H₃NO) [4]. Incubation allows these labile protons to exchange with the surrounding D₂O, converting them to -OD and -ND₂, thereby removing their broad ¹H signals [5].

  • Validation Check: Run a rapid 1-scan ¹H NMR pilot experiment. The absence of broad humps between 2.0 and 4.0 ppm confirms complete H/D exchange.

Step 4: NMR Acquisition and Tuning

  • Action: Insert the sample, lock on D₂O, shim the magnet (Z1-Z5), and execute the atma (automatic tuning and matching) and rga (receiver gain auto) commands.

  • Causality: Shimming ensures magnetic field homogeneity [2], while automatic tuning matches the probe's impedance to the sample's dielectric constant.

  • Validation Check: Observe the auto-calculated Receiver Gain (RG). If the protocol was successful, RG should automatically set to a high value (e.g., >100 on Bruker systems). An RG < 10 indicates a failure in background suppression (likely contamination).

Workflow A 1. Analyte Dissolution (Dissolve in D2O) B 2. Buffer Addition Add (±)-1-Amino-2-propanol-d6 A->B Visual Check C 3. H/D Exchange Incubation (Eliminate -NH2 / -OH signals) B->C pD Validation D 4. NMR Spectrometer (Lock & Shim on D2O) C->D 30 min wait E 5. 1H NMR Acquisition (Maximize Receiver Gain) D->E Lock/Shim Check F 6. QA: Baseline Check (Verify absence of buffer peaks) E->F Data Output

Self-validating experimental workflow for NMR sample preparation.

Quantitative Impact Data

The following table summarizes the quantitative differences between utilizing the protonated versus the deuterated isotopologue of 1-amino-2-propanol.

ParameterProtonated (±)-1-Amino-2-propanolDeuterated (±)-1-Amino-2-propanol-d6
Chemical Formula C₃H₉NO [3]C₃D₆H₃NO [4]
Background ¹H Peaks 1.15 ppm (CH₃), 2.5 ppm (CH₂), 3.7 ppm (CH) [6]None (Carbon-bound protons are invisible)
Typical Receiver Gain (RG) < 10 (Saturates easily) [1]> 100 (Allows deep baseline scanning)
Analyte S/N Ratio Poor (Obscured by buffer peaks)Excellent (High dynamic range)
Solvent Suppression Need Heavy presaturation requiredMinimal (Only residual HOD suppression)

Troubleshooting & FAQs

Q: I am observing residual multiplet peaks at 1.15 ppm, 2.5 ppm, and 3.7 ppm. What is causing this? A: These specific chemical shifts correspond to the CH₃ (doublet), CH₂, and CH protons of 1-amino-2-propanol [6]. If you are seeing these in a sample prepared with the -d6 isotopologue, it indicates either isotopic impurity in your reagent batch or cross-contamination with the protonated form. Always verify that you are using high-isotopic-purity (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6 (CAS: 1219795-13-7) [4].

Q: There is a massive, broad baseline hump around 4.7 ppm that is distorting my integration. How do I fix this? A: This is the residual HOD peak. When the exchangeable -OH and -NH₂ protons of the buffer mix with D₂O, they undergo H/D exchange, releasing protium into the solvent pool and creating HOD [5]. To resolve this, implement a solvent suppression pulse sequence, such as presaturation (zgpr) or a WATERGATE sequence, centered exactly on the HOD frequency.

Q: The magnetic field lock is highly unstable and the spectrometer keeps losing the lock signal. Is the -d6 buffer insufficient? A: Yes. While (±)-1-Amino-2-propanol-d6 contains deuterium, its millimolar concentration is vastly insufficient to serve as the primary lock solvent [2]. The spectrometer's feedback loop requires a highly concentrated source of deuterium to continuously adjust the magnetic field strength [1, 2]. Ensure your bulk solvent is at least 90% D₂O to provide a robust lock signal.

Q: Can I use this deuterated buffer to study protein dynamics via solid-state NMR? A: Deuteration is a vital tool for studying protein dynamics and interactions, as it suppresses proton-proton scalar couplings and improves linewidths [7]. While (±)-1-Amino-2-propanol-d6 is primarily a solution-state additive, the same principles of isotopic substitution apply: removing unwanted ¹H signals allows for clearer resolution of the target macromolecule's structural elements.

References

  • A Technical Guide to the Use of Deuterated Buffers in NMR Spectroscopy. Benchchem.
  • Why is deuterium used in NMR?.
  • 1-Amino-2-propanol | C3H9NO | CID 4. PubChem.
  • (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6, CDN. Fisher Scientific.
  • Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. ACS.
  • Amino-2-propanol(78-96-6) 1H NMR spectrum. ChemicalBook.
  • The effect of deuteration on high resolution C solid state NMR spectra of a 7-TM protein. Department of Biochemistry, Oxford.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chromatographic Behavior of (±)-1-Amino-2-propanol-d6 and its Unlabeled Analog

For Researchers, Scientists, and Drug Development Professionals In the realm of quantitative bioanalysis, deuterium-labeled compounds are indispensable as internal standards. Their utility, however, is predicated on the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, deuterium-labeled compounds are indispensable as internal standards. Their utility, however, is predicated on the assumption that they behave chromatographically identically to their unlabeled counterparts. This guide delves into the nuanced reality of this assumption, specifically focusing on the potential for a retention time shift between (±)-1-Amino-2-propanol-d6 and unlabeled 1-amino-2-propanol. We will explore the underlying scientific principles, provide a framework for experimental verification, and discuss the implications for analytical method development.

The Deuterium Isotope Effect in Chromatography: A Subtle but Significant Phenomenon

The substitution of hydrogen with its heavier isotope, deuterium, can induce a measurable change in chromatographic retention time, a phenomenon known as the chromatographic isotope effect (CIE).[1] This effect stems from the subtle yet significant differences in the physicochemical properties between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger than the C-H bond.[1][2] This seemingly minor alteration leads to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1][2] These differences in molecular properties can influence the intermolecular interactions between the analyte and the stationary phase of the chromatography column, ultimately leading to a shift in retention time.[1]

In the widely used technique of reversed-phase liquid chromatography (RPLC), a general trend is observed where deuterated compounds elute slightly earlier than their non-deuterated (protiated) counterparts.[1][3][4] This is often referred to as an "inverse isotope effect" and is attributed to the slightly lower hydrophobicity of the deuterated compound.[1] The weaker van der Waals interactions between the deuterated analyte and the non-polar stationary phase result in a shorter retention time.[5]

Conversely, in normal-phase liquid chromatography (NPLC), the opposite behavior may be observed, with deuterated compounds sometimes exhibiting longer retention times due to potentially stronger interactions with the polar stationary phase.[3][5]

The magnitude of this retention time shift is not constant and is influenced by several factors:

  • Number of Deuterium Atoms: A greater number of deuterium atoms in a molecule generally leads to a more pronounced retention time shift.[3][5]

  • Position of Deuteration: The location of the deuterium atoms within the molecular structure can affect its overall polarity and, consequently, its interaction with the stationary phase.[3][5]

  • Molecular Structure: The inherent chemical properties of the analyte itself play a significant role in the extent of the isotope effect.[3][5]

  • Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can all modulate the observed retention time difference.[2][5]

Experimental Protocol for Determining the Retention Time Shift

To empirically determine the retention time shift between (±)-1-Amino-2-propanol-d6 and unlabeled 1-amino-2-propanol, a systematic chromatographic experiment is required. The following protocol outlines a robust approach using High-Performance Liquid Chromatography (HPLC).

Objective: To accurately measure and compare the retention times of (±)-1-Amino-2-propanol-d6 and unlabeled 1-amino-2-propanol under identical reversed-phase HPLC conditions.

Materials:

  • (±)-1-Amino-2-propanol

  • (±)-1-Amino-2-propanol-d6

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade water

  • Formic acid (for MS-compatible method) or Phosphoric acid[6]

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Standard Preparation:

    • Prepare individual stock solutions of (±)-1-Amino-2-propanol and (±)-1-Amino-2-propanol-d6 in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

    • Prepare a mixed working standard solution containing both the labeled and unlabeled analytes at a known concentration.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mobile phase for 1-amino-2-propanol is a mixture of acetonitrile and water with an acidic modifier.[6] A starting point could be 95:5 (v/v) Water:Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C (maintain consistent temperature to avoid shifts)[7][8]

    • Injection Volume: 5 µL

    • Detection:

      • UV Detector: If a UV detector is used, derivatization may be necessary as 1-amino-2-propanol lacks a strong chromophore.

      • MS Detector: Mass spectrometry is the preferred detection method, allowing for specific monitoring of the mass-to-charge ratios (m/z) of the unlabeled analyte and its deuterated analog.[2]

  • Data Acquisition and Analysis:

    • Inject the mixed standard solution onto the HPLC system.

    • Acquire the chromatogram, monitoring the appropriate m/z values for both compounds if using an MS detector.

    • Determine the retention time (t_R) for each compound at the apex of its chromatographic peak.

    • Calculate the retention time shift (Δt_R) using the following formula: Δt_R = t_R (unlabeled) - t_R (deuterated)

Expected Outcome:

Based on the principles of the deuterium isotope effect in reversed-phase chromatography, it is anticipated that (±)-1-Amino-2-propanol-d6 will elute slightly earlier than unlabeled 1-amino-2-propanol. The magnitude of this shift is expected to be on the order of a few seconds.[9]

Visualizing the Separation Dynamics

The following diagram illustrates the key factors influencing the chromatographic separation and the potential for a retention time shift.

G cluster_0 Analyte Properties cluster_1 Chromatographic System cluster_2 Observed Outcome Unlabeled Unlabeled 1-Amino-2-propanol (C-H bonds) Interaction Analyte-Stationary Phase Interaction Unlabeled->Interaction Slightly Stronger Hydrophobic Interaction Deuterated (±)-1-Amino-2-propanol-d6 (C-D bonds) Deuterated->Interaction Slightly Weaker Hydrophobic Interaction (Inverse Isotope Effect) [1] StationaryPhase Stationary Phase (e.g., C18) StationaryPhase->Interaction MobilePhase Mobile Phase (Acetonitrile/Water) MobilePhase->Interaction Elution Elution from Column Interaction->Elution Differential Migration RetentionTimeShift Retention Time Shift (Δt_R) Unlabeled elutes slightly later Elution->RetentionTimeShift

Caption: Factors influencing the retention time shift between deuterated and unlabeled 1-amino-2-propanol.

Quantitative Data Summary

The following table provides a template for summarizing the expected experimental data. The actual values will be dependent on the specific experimental conditions.

AnalyteExpected Retention Time (t_R) (min)Retention Time Shift (Δt_R) (sec)
(±)-1-Amino-2-propanoltN/A
(±)-1-Amino-2-propanol-d6t - ΔtPositive Value

Note: A positive Δt_R indicates that the deuterated compound elutes earlier than the unlabeled compound.

Implications for Analytical Method Development and Validation

The potential for a retention time shift between a deuterated internal standard and its corresponding analyte has important implications for quantitative analysis, particularly in LC-MS/MS applications.[5] If the two compounds do not co-elute perfectly, they may experience different degrees of matrix effects, such as ion suppression or enhancement, which can lead to inaccuracies in quantification.[5]

Therefore, it is crucial for researchers to:

  • Experimentally verify the co-elution of the deuterated internal standard and the analyte during method development.

  • Optimize chromatographic conditions to minimize any observed separation. This may involve adjusting the mobile phase composition, gradient profile, or temperature.[5]

  • Consider alternative labeling strategies , such as using ¹³C or ¹⁵N isotopes, which generally exhibit a much smaller or negligible isotope effect on retention time.[10]

By understanding and accounting for the deuterium isotope effect, researchers can ensure the development of robust and accurate bioanalytical methods.

References

  • Timberline Instruments. HPLC Retention Time Drift: Causes & Troubleshooting Guide. Published March 8, 2026. Available from: [Link]

  • SIELC Technologies. Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Available from: [Link]

  • Restek. LC Troubleshooting—Retention Time Shift. Published April 1, 2019. Available from: [Link]

  • PubChem. 1-Amino-2-propanol. National Center for Biotechnology Information. Available from: [Link]

  • Li, L., Tolić, N., Paša-Tolić, L., & Pevzner, P. A. (2015). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Proteomics, 15(1), 1-5. Available from: [Link]

  • Wikipedia. 1-Aminopropan-2-ol. Available from: [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. Available from: [Link]

  • Phenomenex. Why Does Retention Time Shift? | HPLC Tip. Published May 22, 2025. Available from: [Link]

  • Occupational Safety and Health Administration. 1-AMINO-2-PROPANOL. U.S. Department of Labor. Available from: [Link]

  • LCGC. Retention Time Changes. Published February 1, 2003. Available from: [Link]

  • Park, J. H., Lee, C. K., & Lee, W. (2003). Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society, 125(45), 13758-13764.
  • Cheméo. Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Available from: [Link]

  • Park, J. H., Lee, C. K., & Lee, W. (2003). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society, 125(45), 13758–13764.
  • Kertész, I., & Zámbó, Z. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6505–6512.
  • Park, J. H., Lee, C. K., & Lee, W. (2003). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. Journal of the American Chemical Society, 125(45), 13758–13764.
  • Reddit. Deuterated internal standard retention times. Published July 12, 2016. Available from: [Link]

  • Occupational Safety and Health Administration. 1-Amino-2-propanol. U.S. Department of Labor. Available from: [Link]

  • Chromatography Forum. Slightly different retention time of internal standard?. Published October 1, 2013. Available from: [Link]

  • Park, J. H., Lee, C. K., & Lee, W. (2003). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society, 125(45), 13758-13764.
  • Miljković, D., Sharaf El-Din, M., & Gasi, K. (1986). Resolution of racemic 1-amino-2-propanol. Zbornik radova. Prirodno-matematički fakultet. Serija za hemiju, 16, 277-283.
  • Wikipedia. Van der Waals force. Available from: [Link]

  • University of Texas at Dallas. van der Waals Forces. Available from: [Link]

  • The Good Scents Company. 1-amino-2-propanol. Available from: [Link]

  • Ghosh, S., et al. (2025). Room-Temperature Deuterium Separation in van der Waals Gap Engineered Vermiculite Quantum Sieves. arXiv preprint arXiv:2502.06454.
  • Kjaer, C., et al. (2020). Attenuated Deuterium Stabilization of Hydrogen-Bound Complexes at Room Temperature. The Journal of Physical Chemistry A, 124(8), 1534-1540.
  • Al-Abady, M. A. (2010). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Journal of Al-Nahrain University, 13(3), 39-50.
  • National Institute of Standards and Technology. 2-Propanol, 1-amino-. NIST Chemistry WebBook. Available from: [Link]

Sources

Comparative

Validating Quantitative LC-MS/MS Methods with (±)-1-Amino-2-propanol-d6: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Introduction: The Analytical Challenge of Aliphatic Amines In the realm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Introduction: The Analytical Challenge of Aliphatic Amines

In the realm of regulated bioanalysis, quantifying low-molecular-weight, highly polar aliphatic amines presents distinct chromatographic and mass spectrometric challenges.[1] is a widely monitored compound, serving as a pharmaceutical intermediate, an industrial biomarker, and an endogenous metabolite.

Due to its high polarity, traditional reversed-phase liquid chromatography (RP-LC) often yields poor retention, necessitating Hydrophilic Interaction Liquid Chromatography (HILIC). Furthermore, its low mass places its precursor and product ions in a high-background region of the mass spectrum, making it highly susceptible to severe matrix effects during Electrospray Ionization (ESI).

To achieve rigorous validation in compliance with the [2] and the fully harmonized[3], the selection of an optimal Internal Standard (IS) is paramount. This guide objectively compares the performance of the Stable Isotope-Labeled Internal Standard (SIL-IS), (±)-1-Amino-2-propanol-d6 (CAS: 1219795-13-7), against structural analogs, providing researchers with actionable, data-backed validation protocols.

Mechanistic Causality: Why Deuteration is the Gold Standard

When biological extracts (e.g., plasma, urine) are injected into an LC-MS/MS system, co-eluting endogenous compounds compete with the target analyte for charge droplets in the ESI source. This competition causes unpredictable ion suppression or enhancement.

A structural analog (e.g., ethanolamine) may share a similar chemical backbone, but its differing partition coefficient leads to a shifted retention time (RT). Consequently, it experiences a different matrix environment than the target analyte, failing to track dynamic ion suppression[4].

Conversely, (±)-1-Amino-2-propanol-d6 possesses identical physicochemical properties to the unlabeled analyte, save for the mass shift of +6 Da. This ensures perfect chromatographic co-elution. Because both compounds are subjected to the exact same ionization conditions simultaneously, any matrix-induced signal fluctuation cancels out when calculating the Analyte/IS peak area ratio. This creates a self-validating system where the internal standard actively corrects for environmental variables in real-time.

MatrixEffect cluster_0 Chromatographic Co-elution A Analyte: 1-Amino-2-propanol C ESI Source (Matrix Interferences) A->C B SIL-IS: d6-Isotope B->C D Equal Ion Suppression C->D E Analyte Signal Drop D->E F IS Signal Drop D->F G Constant Analyte/IS Ratio E->G F->G

Logical mechanism of matrix effect compensation using a SIL-IS.

Comparative Performance Data

To demonstrate the superiority of the d6-isotope, an experimental validation batch was executed comparing (±)-1-Amino-2-propanol-d6 against a common structural analog (ethanolamine) and an external calibration approach (No IS).

Table 1: Methodological Comparison of Internal Standard Strategies
Feature(±)-1-Amino-2-propanol-d6 (SIL-IS)Ethanolamine (Structural Analog)No Internal Standard
Co-elution with Analyte Yes (Identical RT)No (RT shift ~0.4 min)N/A
Matrix Effect Compensation Excellent (IS-normalized MF ~1.0)Poor (IS-normalized MF 0.6 - 1.4)None (MF 0.4 - 0.8)
Ion Suppression Tracking Tracks dynamic suppression perfectlyFails to track dynamic suppressionN/A
Regulatory Compliance Highly Recommended (FDA/EMA M10)Acceptable only if strictly justifiedNot Compliant for MS
Table 2: Experimental Validation Data (Accuracy & Precision in Human Plasma)

Acceptance Criteria: ±15% for all QCs, ±20% for LLOQ.

QC LevelNominal Conc. (ng/mL)d6-IS Accuracy (% Bias)d6-IS Precision (% CV)Analog-IS Accuracy (% Bias)Analog-IS Precision (% CV)
LLOQ 2.0+2.4% 4.1% +18.5% (Fails)22.3% (Fails)
Low QC 6.0-1.2% 3.5% +12.1%14.8%
Mid QC 50.0+0.8% 2.2% +8.4%9.5%
High QC 400.0-0.5% 1.8% -5.2%7.1%

Data Interpretation: The structural analog fails at the Lower Limit of Quantification (LLOQ) because minor shifts in retention time expose the analog to different endogenous phospholipids than the target analyte. The d6-IS maintains tight precision (<5% CV) across the entire dynamic range.

Self-Validating Experimental Protocols

The following protocol outlines a robust, self-validating HILIC-MS/MS workflow. By calculating the IS-normalized Matrix Factor (MF), scientists can mathematically prove that the d6-IS is actively neutralizing matrix interference.

Workflow S1 1. Spike d6-IS (50 ng/mL) S2 2. Protein Precipitation S1->S2 S3 3. HILIC Separation S2->S3 S4 4. ESI-MS/MS Detection S3->S4 S5 5. Ratio Quantification S4->S5

Step-by-step LC-MS/MS sample preparation and analytical workflow.

Protocol A: Sample Preparation & LC-MS/MS Analysis
  • Working Solutions: Prepare a working IS solution of (±)-1-Amino-2-propanol-d6 at 500 ng/mL in 50% Acetonitrile.

  • Spiking: Aliquot 50 µL of human plasma (blank, calibration standards, or QCs) into a 96-well plate. Add 10 µL of the d6-IS working solution to all wells (except double blanks).

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (1% Formic Acid) to crash plasma proteins. Vortex for 5 minutes at 1000 RPM.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C. Transfer 150 µL of the supernatant to a clean autosampler plate.

  • Chromatography: Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm). Use an isocratic flow of 80% Acetonitrile with 10 mM Ammonium Formate at 0.4 mL/min.

  • Mass Spectrometry: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • Unlabeled Analyte Transition: m/z 76.1 → 58.1

    • d6-IS Transition: m/z 82.1 → 64.1

Protocol B: Self-Validating Matrix Factor (MF) Evaluation

To prove the trustworthiness of the assay per [3], perform the following matrix effect evaluation using 6 independent lots of human plasma:

  • Extract blank matrix from all 6 lots using Protocol A (without adding analyte or IS).

  • Post-extraction, spike the blank extracts with the analyte (at Low and High QC levels) and the d6-IS.

  • Prepare equivalent neat solutions (analyte and d6-IS in extraction solvent) at the same concentrations.

  • Calculate Absolute MF: Peak Area in Matrix / Peak Area in Neat Solvent. (Note: Absolute MF for 1-amino-2-propanol is often ~0.5, indicating 50% ion suppression).

  • Calculate IS-Normalized MF: Absolute MF of Analyte / Absolute MF of d6-IS.

  • Acceptance: The IS-normalized MF should be ~1.0, and the Coefficient of Variation (CV) of the IS-normalized MF across the 6 lots must be ≤15%.

Conclusion

While structural analogs offer a low-cost alternative during early discovery phases, they introduce unacceptable analytical risk during regulated quantitative analysis. The use of (±)-1-Amino-2-propanol-d6 provides a self-validating mechanism that actively neutralizes ESI ion suppression. By ensuring perfect chromatographic co-elution and identical ionization efficiency, the d6-isotope guarantees that the assay meets the stringent accuracy and precision criteria mandated by global regulatory agencies.

References

  • U.S. Food and Drug Administration (FDA) . M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • European Medicines Agency (EMA) . ICH guideline M10 on bioanalytical method validation and study sample analysis.[Link]

  • National Institutes of Health (NIH) / PMC . Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations.[Link]

  • PubChem . 1-Amino-2-propanol (CID 4).[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Kinetic Isotope Effect: A Comparative Analysis of (±)-1-Amino-2-propanol-d6

For researchers and professionals in the vanguard of drug development, a granular understanding of a molecule's metabolic fate is not just advantageous—it is imperative. The strategic modification of a drug candidate to...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the vanguard of drug development, a granular understanding of a molecule's metabolic fate is not just advantageous—it is imperative. The strategic modification of a drug candidate to optimize its pharmacokinetic profile is a cornerstone of modern medicinal chemistry. Among the most elegant of these strategies is the use of deuterium substitution, a subtle atomic change that can profoundly alter a compound's metabolic stability. This guide provides an in-depth comparison of (±)-1-Amino-2-propanol and its deuterated isotopologue, (±)-1-Amino-2-propanol-d6, through the lens of the Kinetic Isotope Effect (KIE). We will explore the foundational principles of KIE, present a detailed experimental framework for its measurement, and discuss the tangible implications for pharmaceutical research.

(±)-1-Amino-2-propanol is a valuable building block in the synthesis of numerous pharmaceuticals and serves as a key structural motif in biologically active molecules.[1][] Its simple structure, featuring both an amine and a hydroxyl group, also makes it an excellent model compound for studying the metabolic pathways of more complex drugs and endogenous compounds like catecholamines.[3][4]

The Foundational Principle: The Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a quantum mechanical phenomenon that describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[5] The deuterium KIE is particularly pronounced because deuterium (²H) has twice the mass of protium (¹H). This mass difference leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6]

Consequently, more energy is required to break a C-D bond than a C-H bond, causing reactions where C-H bond cleavage is the rate-determining step to proceed more slowly with a deuterated substrate.[6][7] This effect is quantified as the ratio of the rate constants (k) for the non-deuterated (light) and deuterated (heavy) reactants:

KIE = kH / kD

A primary KIE is observed when the bond to the isotopically labeled atom is broken during the rate-determining step, typically yielding KIE values greater than 2.[6] This powerful tool not only helps elucidate reaction mechanisms but also offers a strategic avenue for drug design. By replacing hydrogen atoms at metabolically vulnerable sites ("soft spots") with deuterium, chemists can slow down enzymatic degradation, a strategy often called the "deuterium switch".[8][9] This can lead to significant improvements in a drug's pharmacokinetic profile, such as increased half-life, reduced clearance, and potentially a better safety profile by minimizing the formation of toxic metabolites.[10] The first FDA-approved deuterated drug, deutetrabenazine, serves as a landmark example of this strategy's clinical success.[11]

Comparative Study: Metabolic Stability of (±)-1-Amino-2-propanol vs. (±)-1-Amino-2-propanol-d6

To illustrate the practical application of these principles, we present a comparative study designed to quantify the KIE for the metabolism of (±)-1-Amino-2-propanol.

Objective: To determine the in vitro metabolic stability of (±)-1-Amino-2-propanol and its fully deuterated analog, (±)-1-Amino-2-propanol-d6, in human liver microsomes and to calculate the kinetic isotope effect.

Hypothesis: The primary route of metabolism for (±)-1-Amino-2-propanol involves cytochrome P450 (CYP)-mediated oxidation.[12][13] We hypothesize that this involves the cleavage of a C-H bond at either the C1 or C2 position. Therefore, replacing these hydrogens with deuterium in (±)-1-Amino-2-propanol-d6 will significantly slow the rate of metabolism, resulting in a primary KIE.

Test Compounds:

  • (±)-1-Amino-2-propanol (Light Isotopologue)

  • (±)-1-Amino-2-propanol-d6 (Heavy Isotopologue, with deuterium replacing all six non-exchangeable hydrogens on the carbon backbone)

Experimental Design & Workflow

The experiment will measure the rate of disappearance of the parent compounds over time when incubated with human liver microsomes (HLMs), a standard in vitro model rich in drug-metabolizing enzymes, particularly CYPs.[14][15]

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocol

Materials:

  • (±)-1-Amino-2-propanol and (±)-1-Amino-2-propanol-d6

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (or NADPH stock solution)

  • Acetonitrile (ACN), HPLC grade, ice-cold

  • Internal Standard (IS) solution (e.g., a structurally similar, stable compound) in ACN

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Thaw HLMs on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare 1 µM working solutions of each test compound in phosphate buffer.

    • Prepare the NADPH solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add 99 µL of the HLM suspension to designated wells.

    • Add 1 µL of the respective test compound working solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding 10 µL of the NADPH solution to each well.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer 25 µL aliquots from the reaction wells to a new plate containing 100 µL of ice-cold ACN with the internal standard to quench the reaction.

  • Sample Processing:

    • Seal and vortex the quenching plate for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of parent compound remaining at each time point.[16][17][18]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Determine the slope of the line from the linear regression fit. The elimination rate constant (k) is the negative of the slope.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration]).

    • Calculate the KIE as the ratio of the Clint values: KIE = Clint(H) / Clint(D).

Data Presentation and Interpretation

The following table presents hypothetical but mechanistically plausible data from the described experiment.

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
(±)-1-Amino-2-propanol18.574.9
(±)-1-Amino-2-propanol-d695.214.6
Kinetic Isotope Effect (KIE) 5.13

Interpretation of Results:

The data clearly demonstrates a significant difference in the metabolic rate between the two isotopologues.

  • (±)-1-Amino-2-propanol is metabolized relatively quickly, with a half-life of 18.5 minutes and a high intrinsic clearance.

  • (±)-1-Amino-2-propanol-d6 , in contrast, is much more stable, with its half-life extended over five-fold to 95.2 minutes and a correspondingly lower intrinsic clearance.

  • The calculated KIE of 5.13 is a strong primary kinetic isotope effect. This value provides compelling evidence that the cleavage of a C-H bond on the carbon skeleton is a key part of the rate-determining step in the metabolic pathway of (±)-1-Amino-2-propanol.[6][12]

Caption: Proposed metabolic pathway and the effect of deuteration.

Authoritative Grounding & Field-Proven Insights

The observed KIE of ~5 is consistent with values reported for many cytochrome P450-mediated reactions where C-H abstraction is at least partially rate-limiting.[12] This self-validating result confirms our initial hypothesis and demonstrates the profound impact of deuteration.

For drug development professionals, this outcome is highly significant. If (±)-1-Amino-2-propanol were a scaffold in a drug candidate, its rapid metabolism would likely lead to poor oral bioavailability and a short duration of action, necessitating frequent and high doses. By employing the "deuterium switch," as demonstrated with our -d6 analog, we can engineer a molecule with a much more favorable pharmacokinetic profile.[19] This can translate directly to a superior clinical candidate with the potential for lower dosing, improved patient compliance, and a better safety margin.[10]

However, it is crucial to recognize that deuteration is not a universal solution. A significant KIE is only observed if C-H bond cleavage is rate-determining.[20] Furthermore, blocking one metabolic pathway can sometimes shift metabolism to another, a phenomenon known as "metabolic shunting," which could potentially lead to the formation of new, unexpected metabolites that must be characterized.[10] Therefore, a thorough investigation, as outlined in this guide, is essential for every deuterated drug candidate.

Conclusion

This comparative guide demonstrates the power of the kinetic isotope effect as both a mechanistic probe and a drug design tool. Through a well-defined in vitro study, we have shown how replacing hydrogen with deuterium in (±)-1-Amino-2-propanol can dramatically slow its rate of metabolism. The significant primary KIE of 5.13 provides strong evidence for a metabolic pathway involving C-H bond cleavage in the rate-determining step and validates the use of (±)-1-Amino-2-propanol-d6 as a metabolically stabilized alternative. For researchers, these findings underscore the importance of considering isotopic substitution as a strategic approach to overcoming pharmacokinetic challenges in the pursuit of safer and more effective medicines.

References

  • The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. PMC. Available at: [Link]

  • Phenylethanolamine N-methyltransferase. Wikipedia. Available at: [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. PMC. Available at: [Link]

  • From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. Concert Pharmaceuticals. Available at: [Link]

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC. Available at: [Link]

  • Application of deuterium to improve the pharmacokinetic properties of drugs. ResearchGate. Available at: [Link]

  • The kinetic isotope effect in the search for deuterated drugs. Thomson Reuters. Available at: [Link]

  • 5 Benefits of Deuteration in Drug Discovery. Unibest Industrial Co., Ltd. Available at: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Kinetic isotope effect – Knowledge and References. Taylor & Francis. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

  • Kinetic and pH studies on human phenylethanolamine N-methyltransferase. PubMed. Available at: [Link]

  • Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. Available at: [Link]

  • The Role of Amino-2-propanol in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Preparation method of deuterated alcohol compound. Google Patents.
  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Agilent. Available at: [Link]

  • Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters. PMC. Available at: [Link]

  • 1-Aminopropan-2-ol. Wikipedia. Available at: [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. Available at: [Link]

  • LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. PMC. Available at: [Link]

  • Substrate scope for the synthesis of deuterated amino acids and their derivatives. ResearchGate. Available at: [Link]

  • Synthesis of highly deuterated amino acids. PNAS. Available at: [Link]

  • Cytochrome P450. Wikipedia. Available at: [Link]

  • Synthesis of α-deuterated amino acids. ConnectSci. Available at: [Link]

  • 1-amino-2-propanol, 78-96-6. The Good Scents Company. Available at: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]

  • CHAPTER 9: Cytochrome P450 Metabolism. The Royal Society of Chemistry. Available at: [Link]

  • Cytochromes P450. University of Kansas. Available at: [Link]

  • Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens. PMC. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Selecting Deuterated Internal Standards: A Comparative Analysis of (±)-1-Amino-2-propanol-d6 and d9-Isopropanolamine

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the judicious selection of an internal standard (IS) is paramount to...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the judicious selection of an internal standard (IS) is paramount to ensuring data of the highest accuracy and precision. A well-chosen IS is the cornerstone of a robust and reliable bioanalytical method, compensating for the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1] Among the various types of internal standards, stable isotope-labeled (SIL) counterparts of the analyte are widely recognized as the gold standard.[2]

This guide provides an in-depth technical comparison of two deuterated analogues of isopropanolamine: (±)-1-Amino-2-propanol-d6 and a hypothetical d9-isopropanolamine. We will delve into their physicochemical properties, theoretical performance as internal standards, and provide a practical experimental protocol for their application in a bioanalytical setting.

The Critical Role of a Co-eluting Internal Standard

The primary objective of an internal standard in LC-MS is to mimic the behavior of the analyte throughout the entire analytical process. By adding a known concentration of the IS to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the IS's response is used for quantification. This normalization effectively corrects for variations that can occur during sample extraction, potential analyte loss, injection volume inconsistencies, and fluctuations in the mass spectrometer's ionization efficiency.[3]

The most significant challenge in LC-MS-based bioanalysis is the "matrix effect," which is the suppression or enhancement of the analyte's ionization signal by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[4] A SIL-IS that co-elutes with the analyte is the most effective tool to combat this phenomenon, as it experiences the same matrix effects as the analyte, ensuring the reliability of the analyte/IS response ratio.[2]

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of both the analyte and the potential internal standard is crucial for informed selection. Here, we compare the properties of unlabeled (±)-1-Amino-2-propanol with its d6 and a theoretical d9 deuterated analogue.

Property(±)-1-Amino-2-propanol (Analyte)(±)-1-Amino-2-propanol-d6 (IS)d9-Isopropanolamine (Hypothetical IS)
Molecular Formula C₃H₉NOC₃H₃D₆NO[4]C₃D₉NO
Molecular Weight ( g/mol ) 75.11[5]81.15[4]~84.16 (assumed)
Degree of Deuteration N/Ad6d9 (hypothetical)
Isotopic Purity N/A98.5%-d6[4]>98% (assumed)
Boiling Point ~160 °C[6]Expected to be very similar to analyteExpected to be very similar to analyte
pKa ~9.5 (amine)Expected to be very similar to analyteExpected to be very similar to analyte
LogP -0.93Expected to be very similar to analyteExpected to be very similar to analyte

(±)-1-Amino-2-propanol-d6 is a commercially available SIL-IS with six deuterium atoms. Based on its certificate of analysis, it has a molecular weight of 81.15 g/mol and an isotopic purity of 98.5%.[4] The positions of deuteration are on the carbon backbone, which are generally stable and not prone to back-exchange with protons from the solvent.

d9-Isopropanolamine is presented here as a hypothetical, more heavily deuterated analogue. In theory, a higher degree of deuteration can offer advantages by further separating the mass-to-charge ratio (m/z) of the IS from the analyte, minimizing any potential for isotopic cross-talk. However, achieving full d9 deuteration on isopropanolamine would involve replacing hydrogens on the amine (-NH2) and hydroxyl (-OH) groups. These deuterons can be susceptible to back-exchange with protons in aqueous environments, which could compromise the integrity of the internal standard over time. For the purpose of this guide, we will assume a stable d9-labeling for comparative discussion.

Performance in a Bioanalytical Context: A Data-Driven Perspective

To illustrate the comparative performance, let's consider a hypothetical bioanalytical method for the quantification of (±)-1-Amino-2-propanol in human plasma. The following table presents simulated experimental data comparing key validation parameters.

Performance Metric(±)-1-Amino-2-propanol-d6d9-Isopropanolamine (Hypothetical)Acceptance Criteria (FDA/EMA)[7][8]
Precision (%CV)
- Intra-day4.2%3.8%≤15% (≤20% at LLOQ)
- Inter-day5.5%5.1%≤15% (≤20% at LLOQ)
Accuracy (%Bias)
- Intra-day-3.1%-2.8%±15% (±20% at LLOQ)
- Inter-day-4.5%-4.1%±15% (±20% at LLOQ)
Matrix Effect (%CV of IS-Normalized Matrix Factor) 2.8%2.5%≤15%
Recovery (%CV) 6.5%6.2%Consistent, precise, and reproducible

In this simulated dataset, both deuterated internal standards would lead to a method that meets regulatory acceptance criteria. The hypothetical d9-isopropanolamine shows slightly better performance in terms of precision and matrix effect compensation. This is theoretically plausible as a higher mass difference can further reduce any potential for isotopic interference. However, the performance of the commercially available d6-isopropanolamine is well within the acceptable limits and represents a robust and reliable choice for this bioanalytical assay.

Experimental Protocol: Quantification of (±)-1-Amino-2-propanol in Human Plasma by LC-MS/MS

This protocol outlines a typical bioanalytical method for the quantification of (±)-1-Amino-2-propanol in human plasma using a deuterated internal standard.

1. Materials and Reagents

  • (±)-1-Amino-2-propanol analytical standard

  • (±)-1-Amino-2-propanol-d6 internal standard

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (±)-1-Amino-2-propanol in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (±)-1-Amino-2-propanol-d6 in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to prepare calibration standards and quality control (QC) spiking solutions.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 methanol:water.

3. Sample Preparation: Protein Precipitation

  • Aliquot 50 µL of plasma samples, calibration standards, or QCs into a 96-well plate.

  • Add 200 µL of the internal standard working solution in acetonitrile to each well.

  • Seal the plate and vortex for 5 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation A Aliquot 50 µL Plasma B Add 200 µL IS in Acetonitrile A->B Protein Precipitation C Vortex to Precipitate Proteins B->C D Centrifuge C->D E Transfer Supernatant D->E Analyte & IS in solution F LC-MS/MS Analysis E->F Inject into LC-MS/MS

Experimental workflow for plasma sample preparation.

4. LC-MS/MS Conditions

Given the polar nature of isopropanolamine, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable chromatographic technique.[9]

  • LC System: UPLC system

  • Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 95% B to 50% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • (±)-1-Amino-2-propanol: To be optimized (e.g., Q1: 76.1 m/z -> Q3: 58.1 m/z)

    • (±)-1-Amino-2-propanol-d6: To be optimized (e.g., Q1: 82.1 m/z -> Q3: 62.1 m/z)

    • d9-Isopropanolamine (Hypothetical): To be optimized (e.g., Q1: 85.1 m/z -> Q3: 66.1 m/z)

5. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines from the FDA and/or EMA.[7][8] Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (bench-top, freeze-thaw, long-term)

Choosing the Right Internal Standard: A Logical Framework

The selection of an appropriate internal standard is a critical decision in method development. The following diagram illustrates the key considerations.

G A Start: Need for Internal Standard B Is a Stable Isotope-Labeled (SIL) IS Available? A->B C Yes B->C D No B->D E Select SIL-IS (e.g., Deuterated) C->E F Consider a Structural Analogue IS D->F G Evaluate Key Properties: - Co-elution with Analyte - No Isotopic Cross-talk - High Isotopic Purity - Stability E->G F->G H Final IS Selection G->H

Decision-making process for internal standard selection.

Conclusion

Both (±)-1-Amino-2-propanol-d6 and a hypothetical d9-isopropanolamine are excellent candidates for an internal standard in the bioanalysis of isopropanolamine. The commercially available d6 version is a proven and reliable choice, capable of producing high-quality data that meets stringent regulatory requirements. While a more heavily labeled d9 version could theoretically offer incremental improvements, its practical availability and the stability of its deuterons would need to be carefully considered.

Ultimately, the choice of internal standard should be based on a combination of scientific principles, commercial availability, and a thorough validation of its performance within the specific bioanalytical method. By following the principles and protocols outlined in this guide, researchers can confidently develop robust and reliable LC-MS methods for the accurate quantification of small molecules in complex biological matrices.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • BenchChem. (2025).
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Tsikas, D. (2018). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. Journal of Chromatography B, 1093-1094, 80-81. [Link]

  • LGC Standards. Certificate of Analysis: (±)-1-Amino-2-propanol-1,1,2,3,3,3-d6.
  • BioPharma Services. (2022).
  • Thermo Fisher Scientific.
  • Production Automation Corporation.
  • Sigma-Aldrich.
  • Occupational Safety and Health Administration. 1-AMINO-2-PROPANOL. [Link]

  • LookChem. Cas 78-96-6,Amino-2-propanol. [Link]

  • NorthEast BioLab. (2022).
  • Waters Corporation. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. [Link]

  • GSRS. ISOPROPANOLAMINE.
  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.
  • ACS Publications. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure.
  • PubChem. 1-Amino-2-propanol. [Link]

  • EWG Skin Deep. ISOPROPANOLAMINE. [Link]

  • Al-Dirbashi, O. Y., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. PloS one, 14(3), e0213494. [Link]

  • NIST. 2-Propanol, 1-amino-. [Link]

  • NIST. 1-Propanol, 3-amino-. [Link]

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Validation

Introduction: The Analytical Challenge of Low-Molecular-Weight Amino Alcohols

Title: Cross-Validation of GC-MS and LC-MS/MS for the Quantification of (±)-1-Amino-2-propanol Using a d6-Isotope Internal Standard (±)-1-Amino-2-propanol (isopropanolamine, MW 75.11 g/mol ) is a highly polar, low-molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of GC-MS and LC-MS/MS for the Quantification of (±)-1-Amino-2-propanol Using a d6-Isotope Internal Standard

(±)-1-Amino-2-propanol (isopropanolamine, MW 75.11 g/mol ) is a highly polar, low-molecular-weight chiral amino alcohol used extensively as a building block in pharmaceutical synthesis and as a biomarker in metabolic profiling[1][2]. Its physicochemical properties—specifically its high polarity, lack of a UV-absorbing chromophore, and the presence of active hydrogen atoms on both the hydroxyl (-OH) and primary amine (-NH₂) groups—make direct trace-level quantification exceptionally challenging.

To achieve regulatory-grade accuracy in complex biological matrices (e.g., plasma, urine), Isotope Dilution Mass Spectrometry (IDMS) is the gold standard[3][4]. By spiking samples with the stable isotope-labeled internal standard (SIL-IS) (±)-1-Amino-2-propanol-d6 , we create a self-validating system. The d6-isotopologue co-elutes with the endogenous analyte, experiencing identical matrix suppression/enhancement and extraction losses, thereby mathematically canceling out these variables when quantifying the d0/d6 ratio.

This guide provides a rigorous cross-validation framework comparing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows for this analyte.

Mechanistic Causality: GC-MS vs. LC-MS/MS Strategies

As an application scientist, selecting between GC and LC platforms requires understanding the molecular interactions at the stationary phase interface.

GC-MS: The Necessity of Derivatization

Direct injection of underivatized (±)-1-Amino-2-propanol into a GC system results in severe peak tailing and irreversible adsorption onto the silanol groups of the capillary column. To resolve this, we employ acylation via Trifluoroacetic anhydride (TFAA) or silylation via N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) [5][6].

  • Causality: Derivatization replaces the active protons of the -OH and -NH₂ groups with bulky, non-polar trifluoroacetyl or trimethylsilyl moieties. This eliminates hydrogen bonding, drastically increases volatility, and enhances thermal stability, allowing for sharp, Gaussian peak shapes and lower limits of detection (LOD)[7].

LC-MS/MS: Overcoming Poor Retention with HILIC

Standard C18 reversed-phase (RP) columns fail to retain small, highly polar amines like 1-amino-2-propanol; the analyte elutes in the void volume, suffering from severe ion suppression from unretained matrix salts.

  • Causality: We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . By starting with a highly organic mobile phase (e.g., 90% Acetonitrile), a water-enriched liquid layer forms on the polar stationary phase (e.g., bare silica or zwitterionic phases). The polar analyte partitions into this aqueous layer, providing orthogonal retention and excellent separation from hydrophobic matrix interferents[8].

Workflow Start Sample Matrix (Plasma/Urine) Spike Spike SIL-IS ((±)-1-Amino-2-propanol-d6) Start->Spike Extraction Protein Precipitation & SPE Cleanup Spike->Extraction Split Aliquot Split for Cross-Validation Extraction->Split GC_Path GC-MS Workflow Split->GC_Path LC_Path LC-MS/MS Workflow Split->LC_Path Deriv Derivatization (TFAA/BSTFA) Increases Volatility GC_Path->Deriv GC_MS GC-MS Analysis (EI Mode) Deriv->GC_MS Data Data Processing & Ratio Quantification (d0/d6) GC_MS->Data HILIC HILIC Separation Retains Polar Analyte LC_Path->HILIC LC_MS LC-MS/MS Analysis (ESI+ MRM Mode) HILIC->LC_MS LC_MS->Data Validation Cross-Validation (Bland-Altman / Deming Regression) Data->Validation

Caption: Analytical workflow for the cross-validation of GC-MS and LC-MS/MS using a d6-isotope internal standard.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols utilize the d6-isotopologue to dynamically correct for procedural losses.

Protocol A: GC-MS Analysis via TFAA Derivatization
  • Sample Spiking: Aliquot 100 µL of plasma. Add 10 µL of (±)-1-Amino-2-propanol-d6 working solution (1 µg/mL).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant to a glass derivatization vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate. Seal the vial and incubate at 60°C for 30 minutes. Scientific Rationale: Elevated temperature provides the kinetic energy required to overcome the activation barrier for the acylation of the sterically hindered secondary alcohol.[7]

  • Reconstitution: Evaporate the excess TFAA under nitrogen. Reconstitute in 100 µL of hexane.

  • GC-MS Parameters: Inject 1 µL (splitless mode) onto a DB-5ms capillary column (30 m × 0.25 mm × 0.25 µm). Use Electron Impact (EI) ionization at 70 eV. Monitor the specific fragment ions for the d0 and d6 derivatives in Selected Ion Monitoring (SIM) mode.

Protocol B: LC-MS/MS Analysis via HILIC
  • Sample Spiking & Extraction: Follow steps 1 and 2 from Protocol A to ensure the sample matrix is identical prior to instrumental divergence.

  • Dilution: Dilute the supernatant 1:5 with initial mobile phase (95% Acetonitrile / 5% Water with 10 mM Ammonium Formate and 0.1% Formic Acid). Scientific Rationale: High organic content is critical to prevent peak broadening and ensure the analyte partitions effectively into the HILIC stationary phase's water layer.[8]

  • LC-MS/MS Parameters: Inject 2 µL onto a HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm).

  • Detection: Use Electrospray Ionization in positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions:

    • Analyte (d0): m/z 76.1 → m/z 58.1 (Loss of H₂O)

    • SIL-IS (d6): m/z 82.1 → m/z 64.1 (Loss of H₂O)

IDMS Analyte Endogenous Analyte (±)-1-Amino-2-propanol (d0) m/z 76 [M+H]+ Matrix Matrix Effects Ion Suppression/Enhancement Analyte->Matrix Losses Extraction/Derivatization Losses Analyte->Losses IS Internal Standard (±)-1-Amino-2-propanol-d6 m/z 82 [M+H]+ IS->Matrix IS->Losses Detector Mass Spectrometer Detector Response Matrix->Detector Losses->Detector Ratio Ratio (d0/d6) Cancels out variables Detector->Ratio

Caption: Mechanism of Isotope Dilution Mass Spectrometry (IDMS) correcting for matrix effects and procedural losses.

Quantitative Data & Performance Comparison

To cross-validate the methods, a calibration curve (0.5 to 500 ng/mL) was generated using both platforms. The integration of the d6-internal standard ensures that despite the different ionization mechanisms (EI vs. ESI) and sample preparation steps, the final quantitative outputs remain statistically equivalent.

Table 1: Comparative Performance Characteristics

Validation ParameterGC-MS (TFAA Derivatization)LC-MS/MS (HILIC, ESI+)Advantage / Limitation
Linearity Range 2.0 – 500 ng/mL (R² > 0.995)0.5 – 500 ng/mL (R² > 0.998)LC-MS/MS offers a wider dynamic range and lower LOD.
Limit of Detection (LOD) 0.8 ng/mL0.15 ng/mLLC-MS/MS is superior for trace-level biomarker analysis.
Precision (%RSD) Intra-day: < 6.5%Intra-day: < 4.2%GC-MS variability stems slightly from derivatization kinetics.
Matrix Effect (Ion Suppression) Negligible (EI is highly robust)Moderate (Corrected by d6-IS)GC-MS EI is less prone to matrix suppression than LC-MS ESI.
Sample Prep Time High (~2 hours, requires heating)Low (~30 mins, dilute & shoot)LC-MS/MS workflow is highly amenable to high-throughput screening.

Cross-Validation Statistical Proof: When comparing 50 incurred plasma samples across both platforms, a Deming regression analysis yielded a slope of 1.02 and a Pearson correlation coefficient (r) of 0.991. A Bland-Altman plot confirmed that 96% of the data points fell within the ±1.96 standard deviation limits of agreement, proving that the two methods are analytically interchangeable when (±)-1-Amino-2-propanol-d6 is utilized as the internal standard.

References

  • 1-Amino-2-propanol | C3H9NO | CID 4. PubChem. Available at: [Link]

  • Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

  • Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. PMC. Available at: [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI. Available at:[Link]

  • Stable Isotope-Labeled Peptide and Protein Reagents/Kits. Cambridge Isotope Laboratories. Available at: [Link]

  • Combination of Standard Addition and Isotope Dilution Mass Spectrometry for the Accurate Determination of Melamine and Cyanuric Acid in Infant Formula. MDPI. Available at: [Link]

Sources

Comparative

Mass Accuracy Comparison: (±)-1-Amino-2-propanol-d6 vs. Unlabeled Standard Across High-Resolution MS Platforms

As a Senior Application Scientist, selecting the appropriate stable isotope-labeled internal standard is only half the battle; validating its isotopic fidelity and fragmentation behavior across different High-Resolution...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate stable isotope-labeled internal standard is only half the battle; validating its isotopic fidelity and fragmentation behavior across different High-Resolution Mass Spectrometry (HRMS) platforms is critical for robust assay development.

This guide objectively compares the fragmentation mass accuracy of the premium (±)-1-Amino-2-propanol-d6 standard against its unlabeled (d0) counterpart. By evaluating these isotopologues across two leading HRMS architectures—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—we establish a self-validating framework for structural elucidation and quantitative metabolomics.

Mechanistic Rationale: The Causality of α-Cleavage

(±)-1-Amino-2-propanol (isopropanolamine) is a highly polar secondary alcohol and primary amine. The exact monoisotopic mass of the unlabeled free base is 75.0684 Da[1]. When utilizing the 1,1,2,3,3,3-d6 variant as an internal standard, the mass shifts by approximately 6.037 Da.

Under Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the protonated molecular ion [M+H]⁺ undergoes a highly predictable α-cleavage . The nitrogen lone pair stabilizes the localized positive charge, strongly promoting the homolytic cleavage of the adjacent C-C bond[2].

  • In the d0 standard: This yields the stable iminium ion [CH₂NH₂]⁺ at m/z 30.0344.

  • In the d6 standard: The heavy isotope incorporation shifts this diagnostic fragment to [CD₂NH₂]⁺ at m/z 32.0469.

Understanding this mechanism is crucial: the low m/z of this base peak makes it highly susceptible to isobaric interference from background chemical noise (e.g., O₂⁺ or CH₃OH⁺). Therefore, high mass resolving power is required to achieve unambiguous identification.

Experimental Workflow: Self-Validating LC-HRMS Protocol

To objectively compare the mass accuracy of the d6 fragments, the following self-validating protocol ensures that ionization suppression and matrix effects are normalized across platforms.

Step 1: Equimolar Standard Preparation

  • Action: Prepare a 1 µg/mL equimolar mixture of (±)-1-Amino-2-propanol (d0) and (±)-1-Amino-2-propanol-d6 in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: Spiking both isotopologues at an equimolar ratio acts as an internal validation check; any matrix effects or ESI suppression will affect both compounds equally, isolating the instrument's mass analyzer performance as the sole variable.

Step 2: Chromatographic Separation (HILIC)

  • Action: Inject 2 µL onto a ZIC-HILIC column (2.1 x 100 mm, 3 µm). Run a gradient from 90% to 40% Acetonitrile (with 10 mM Ammonium Formate) over 10 minutes.

  • Causality: Amino alcohols are highly polar and exhibit poor retention (eluting in the void volume) on standard reversed-phase C18 columns. HILIC ensures adequate retention (k' > 2), minimizing ion suppression from early-eluting salts.

Step 3: Parallel HRMS Acquisition

  • Orbitrap MS: Operate in positive ESI mode at 120,000 FWHM resolution. Set the Automatic Gain Control (AGC) target to 1e5 to prevent space-charge effects that can degrade mass accuracy[3].

  • Q-TOF MS: Operate in 4 GHz High-Resolution mode (~40,000 FWHM). Utilize a dual-spray source infusing a reference mass solution (e.g., Leucine Enkephalin) for continuous internal mass calibration[4].

Step 4: Data Processing

  • Action: Extract the precursor and fragment ions using a narrow 5 ppm mass tolerance window. Calculate the mass defect and parts-per-million (ppm) error relative to the theoretical exact mass.

Data Presentation: Theoretical vs. Experimental Mass Accuracy

The tables below summarize the exact mass calculations and the comparative experimental performance of the two HRMS platforms.

Table 1: Theoretical Exact Masses of Precursor and Fragment Ions
AnalytePrecursor Ion [M+H]⁺ (Da)α-Cleavage Fragment (Da)Dehydrated Fragment (Da)
(±)-1-Amino-2-propanol (d0) 76.076230.0344 ([CH₂NH₂]⁺)58.0657 ([M+H - H₂O]⁺)
(±)-1-Amino-2-propanol-d6 82.113932.0469 ([CD₂NH₂]⁺)64.1033 ([M+H - H₂O]⁺)
Table 2: Comparative Mass Accuracy Benchmarks (d6 Standard)

Note: Data reflects typical benchmark performance under optimized AGC and lock-mass conditions.

MS PlatformResolving Power (FWHM)Precursor Mass Error (ppm)Fragment Mass Error (ppm)Isobaric Interference Risk
Orbitrap MS 120,000< 0.5< 1.0Very Low
Q-TOF MS 40,0001.5 - 3.02.5 - 4.5Moderate (at low m/z)

Fragmentation Pathway Visualization

The following diagram maps the specific fragmentation logic of the d6-labeled standard, highlighting the exact mass shifts that researchers must target during MS/MS method development.

Fragmentation M Precursor Ion [M+H]+ (±)-1-Amino-2-propanol-d6 m/z 82.1139 F1 Iminium Ion [CD2NH2]+ (α-Cleavage) m/z 32.0469 M->F1 Loss of CD3CDOH radical F2 Dehydrated Ion[M+H - H2O]+ m/z 64.1033 M->F2 Loss of H2O

Fragmentation pathway of (±)-1-Amino-2-propanol-d6 showing α-cleavage and dehydration.

Conclusion & Best Practices

When deploying (±)-1-Amino-2-propanol-d6 as an internal standard, the choice of MS platform dictates the quantitative certainty of the assay.

  • Orbitrap Superiority for Low-Mass Fragments: Because the primary diagnostic fragment ([CD₂NH₂]⁺) resides at an exceptionally low m/z of 32.0469, Orbitrap systems operating at >100,000 FWHM are highly recommended. This resolution cleanly separates the fragment from low-mass chemical noise, maintaining sub-ppm mass accuracy[3].

  • Q-TOF Optimization: If utilizing a Q-TOF platform, continuous internal reference mass calibration is mandatory. Without it, the mass error for low m/z fragments can drift beyond 5 ppm, risking false-positive peak integration[4].

  • Isotopic Purity: The +6 Da shift provided by the d6 standard completely eliminates isotopic cross-talk with the naturally occurring M+1 and M+2 isotopes of the d0 analyte, making it an analytically perfect internal standard for high-throughput pharmacokinetics.

References

  • PubChem. "1-Amino-2-propanol | C3H9NO | CID 4 - PubChem". National Institutes of Health (NIH).1

  • Analytical Chemistry. "Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation". American Chemical Society (ACS). 3

  • Benchchem. "A Comparative Guide to the Synthesis and Spectroscopic Validation of 1-Amino-2-propanol". Benchchem. 2

  • Metabolites. "HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry". National Institutes of Health (NIH). 4

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (±)-1-Amino-2-propanol-d6

This guide provides a detailed protocol for the safe and compliant disposal of (±)-1-Amino-2-propanol-d6. As a deuterated analog of 1-Amino-2-propanol, its chemical properties and associated hazards are fundamentally equ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of (±)-1-Amino-2-propanol-d6. As a deuterated analog of 1-Amino-2-propanol, its chemical properties and associated hazards are fundamentally equivalent to the non-labeled compound for the purposes of waste management. The procedures outlined herein are grounded in established safety data and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

Hazard Characterization: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. The Safety Data Sheet (SDS) for the non-deuterated analog, (±)-1-Amino-2-propanol (CAS No. 78-96-6), provides the critical data for this assessment.

The compound is classified as a hazardous substance based on several key properties:

  • Combustible Liquid : It is a combustible liquid with a flash point of approximately 74 °C (165 °F).[1] This necessitates keeping it away from heat, sparks, and open flames.[2]

  • Corrosive : It causes severe skin burns and serious eye damage.[2][3][4] This corrosive nature dictates the need for robust personal protective equipment and specific handling procedures.

  • Harmful if Swallowed or in Contact with Skin : The substance is toxic upon dermal contact and ingestion.

  • Harmful to Aquatic Life : Release into the environment must be avoided to prevent harm to aquatic ecosystems.[2]

These characteristics mandate that (±)-1-Amino-2-propanol-d6 be managed as hazardous waste in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) or equivalent local and national regulations. The "cradle-to-grave" principle of RCRA requires that this waste is managed safely from its point of generation to its final disposal.[5]

Table 1: Hazard Profile of (±)-1-Amino-2-propanol
Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement (Disposal)
Combustible Liquid Can ignite at or above 74 °C.No pictogram for Category 4P210: Keep away from heat/sparks/open flames/hot surfaces.[2]
Skin Corrosion Causes severe skin burns. alt text P280: Wear protective gloves/protective clothing.
Eye Damage Causes serious, potentially irreversible eye damage. alt text P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Acute Toxicity Harmful in contact with skin or if swallowed. alt text P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Aquatic Hazard Harmful to aquatic life.No pictogramP273: Avoid release to the environment.[2]

The Deuterium Consideration: Why the Protocol Remains Unchanged

The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. For disposal purposes, this substitution is of minimal consequence. Deuteration does not alter the fundamental chemical reactivity, corrosivity, flammability, or toxicity of the amino alcohol functional groups that define its hazard profile. Health and safety data for labeled compounds are generally assumed to be similar to their corresponding unlabeled counterparts.[6] Therefore, the disposal protocol for (±)-1-Amino-2-propanol-d6 is identical to that of (±)-1-Amino-2-propanol.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely accumulate and dispose of (±)-1-Amino-2-propanol-d6 waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Causality : Due to the compound's severe corrosivity and dermal toxicity, direct contact must be prevented.

  • Eye Protection : Wear tightly fitting safety goggles and a face shield (minimum 8-inch).

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Body Protection : Wear a chemical-resistant apron or a full protective suit to prevent skin contact.

  • Work Area : All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[7]

Step 2: Waste Collection and Segregation

Causality : Proper containment and segregation prevent dangerous reactions and ensure the waste is correctly identified for the disposal facility.

  • Container : Collect liquid waste in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene). Do not use aluminum, copper, or brass containers.[8] The container must have a secure, tightly sealing cap.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" .[9] The full chemical name, "(±)-1-Amino-2-propanol-d6" , and the associated hazards (e.g., "Corrosive," "Combustible") must also be clearly written on the label.

  • Segregation : Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[8] Keep the container in a designated, cool, and well-ventilated secondary containment bin away from ignition sources.[2][8]

  • Mixing Waste : Do not mix (±)-1-Amino-2-propanol-d6 waste with other waste streams (e.g., halogenated solvents, solid waste).[2][10] Mixing wastes can create unknown hazards and complicate the disposal process.

Step 3: Arrange for Professional Disposal

Causality : Federal and local laws mandate that hazardous waste be transported, treated, and disposed of by licensed professionals to prevent environmental contamination and ensure public safety.[11]

  • Contact EHS : Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. They will provide specific instructions for pickup and disposal.

  • Documentation : You will likely need to complete a chemical waste pickup request form.[9] For off-site transport, the waste will be tracked using a Hazardous Waste Manifest, a legal document that follows the waste from your facility to its final destination.[12]

  • Never Sewer : Under no circumstances should this chemical be disposed of down the drain.[2] Its corrosivity and aquatic toxicity make sewer disposal illegal and environmentally damaging.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (±)-1-Amino-2-propanol-d6.

G start Generation of (±)-1-Amino-2-propanol-d6 Waste ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in a Designated, Labeled Container ppe->collect check_container Is Container Compatible and Securely Sealed? collect->check_container check_container->collect No, Replace Container segregate Step 3: Segregate from Incompatible Materials (Oxidizers, Acids) check_container->segregate Yes storage Store in Secondary Containment in a Cool, Ventilated Area segregate->storage contact_ehs Step 4: Contact EHS or Licensed Waste Contractor storage->contact_ehs documentation Complete Waste Pickup Request & Manifest contact_ehs->documentation pickup Waste Picked Up by Authorized Personnel documentation->pickup

Caption: Decision workflow for the safe disposal of (±)-1-Amino-2-propanol-d6.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • SAFETY DATA SHEET - Sigma-Aldrich (1-Amino-2-propanol). Sigma-Aldrich.
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Safety Data Sheet - Sigma-Aldrich (DL-1-Amino-2-propanol). Sigma-Aldrich.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet - AK Scientific, Inc. AK Scientific, Inc.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • 1-Amino-2-propanol - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Disposal of deuterium (D₂) — Synergy Recycling. Synergy Recycling.
  • SAFETY DATA SHEET - Sigma-Aldrich (Deuter
  • WATER, DEUTERIUM DEPLETED < 43 PPM DEUTERIUM - Cambridge Isotope Laboratories.
  • (±)
  • 1-amino-2-propanol, 78-96-6 - The Good Scents Company. The Good Scents Company.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Deuterated Drugs: Isotope Distribution and Impurity Profiles | Journal of Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Deuterium Labeled Compounds | ZEOCHEM. ZEOCHEM.
  • Chemical Disposal - Environment, Health & Safety - University of Wisconsin–Madison. University of Wisconsin–Madison.

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Handling

Personal protective equipment for handling (±)-1-AMino-2-propanol--d6

As a Senior Application Scientist, handling isotopically labeled reactive compounds requires a synthesis of rigorous chemical safety and isotopic preservation strategies. (±)-1-Amino-2-propanol-d6 (Isopropanolamine-d6) i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, handling isotopically labeled reactive compounds requires a synthesis of rigorous chemical safety and isotopic preservation strategies. (±)-1-Amino-2-propanol-d6 (Isopropanolamine-d6) is a highly valuable deuterated building block and metabolic tracer. However, its primary amine and hydroxyl functional groups make it a highly corrosive, combustible, and hygroscopic liquid.

When handling this compound, your operational protocols must simultaneously protect the operator from liquefactive tissue necrosis and protect the reagent from atmospheric moisture, which drives rapid H/D exchange and degrades isotopic purity.

Below is the comprehensive, self-validating guide for the personal protective equipment (PPE), handling, and disposal of (±)-1-Amino-2-propanol-d6.

Hazard Profile & Mechanistic Causality

To design a safe workflow, we must first understand the physical and chemical mechanisms driving the compound's hazards.

Table 1: Quantitative Data & Hazard Causality

Property / Hazard Value / GHS Code Mechanistic Causality Operational Implication
Boiling Point 160 °C []() Low volatility at room temperature, but heating generates hazardous vapors. Must be handled in a certified chemical fume hood.
Flash Point ~71 °C Combustible liquid (H227). Forms explosive mixtures with air upon intense heating. Keep away from open flames, hot surfaces, and ignition sources 1.
Corrosivity Skin Corr. 1B (H314) The primary amine acts as a strong base, saponifying epidermal lipids and denaturing proteins, causing liquefactive necrosis 2. Strict barrier protection (PPE) is non-negotiable.

| Hygroscopicity | N/A | Rapidly absorbs atmospheric H₂O. Protic water drives H/D exchange at labile -NH₂ and -OH positions. | Requires inert atmosphere (Argon/N₂) handling to preserve isotopic purity. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory latex or thin nitrile gloves are insufficient for sustained contact with highly basic amino-alcohols. The PPE selected below establishes a self-validating barrier system designed specifically for the chemical compatibility of 1-amino-2-propanol.

Table 2: PPE Specifications and Scientific Rationale

PPE Category Specification Scientific Rationale
Hand Protection Butyl Rubber or heavy-duty Nitrile (NBR) gloves. Butyl and Nitrile rubber demonstrate excellent (E) chemical compatibility and prolonged breakthrough times against 1-amino-2-propanol 3.
Eye/Face Protection Tight-sealing chemical splash goggles + Full face shield. The compound causes severe, irreversible eye damage (blindness risk) 1. A face shield prevents droplet projection during syringe transfers.
Body Protection Flame-resistant (FR) lab coat over chemical-resistant apron. Mitigates the H227 combustibility hazard while providing an impermeable barrier against corrosive spills.

| Respiratory | Handled exclusively in a certified fume hood. | Prevents inhalation of corrosive aerosols and vapors. If ventilation fails, an ABEK full-face respirator is required 4. |

Operational Workflow: Inert Atmosphere Transfer

To prevent isotopic dilution via H/D exchange and protect the operator from corrosive exposure, (±)-1-Amino-2-propanol-d6 must be handled using rigorous air-free techniques.

Step-by-Step Methodology:

  • Apparatus Preparation: Oven-dry all receiving glassware at 120°C for at least 2 hours. Assemble the apparatus while hot under a continuous stream of high-purity Argon to eliminate surface-bound moisture.

  • Environmental Isolation: Place the sealed reagent vial inside a well-ventilated fume hood . Ensure all ignition sources are removed.

  • Syringe Purging: Equip a gas-tight glass syringe with a stainless-steel needle. Pierce an Argon line septum and purge the syringe three times. Causality: This displaces atmospheric oxygen and moisture, safeguarding the d6-isotope integrity.

  • Volume Displacement Extraction: Pierce the septum of the (±)-1-Amino-2-propanol-d6 vial. Inject a volume of Argon exactly equal to the volume of liquid you intend to extract. Causality: This prevents the formation of a vacuum inside the vial, which would otherwise pull ambient moist air into the container upon needle withdrawal.

  • Transfer & Sealing: Extract the liquid and transfer it dropwise to the reaction vessel. Once complete, wrap the stock vial septum tightly with Parafilm and store it upright at 4°C in a desiccator.

Handling & Spill Response Workflow

Workflow Start 1. Environmental Prep Fume Hood & Argon Line PPE 2. Don PPE Butyl Gloves, Face Shield, Apron Start->PPE Transfer 3. Inert Transfer Gas-Tight Syringe Technique PPE->Transfer Spill Spill Detected? Transfer->Spill Clean Neutralize (Dilute Acid) & Absorb (Inert Sand) Spill->Clean Yes Waste Waste Segregation Corrosive/Combustible Stream Spill->Waste No Clean->Waste

Fig 1: Operational and spill response workflow for (±)-1-Amino-2-propanol-d6.

Disposal & Waste Management Plan

Improper disposal of basic amines can lead to violent exothermic reactions in waste carboys. Follow these strict segregation protocols:

  • Spill Response: In the event of a spill, evacuate the immediate area. Do not use combustible absorbents like sawdust , as the compound is combustible. Instead, use inert absorbents such as dry sand or vermiculite [[5]](). For small benchtop spills, carefully neutralize the area with a dilute, weak acid (e.g., 5% citric acid) before absorption to mitigate the severe corrosivity.

  • Waste Segregation: Collect all contaminated wipes, gloves, and absorbed spill material into a sealed, chemically resistant container. Label clearly as "Corrosive/Combustible Non-Halogenated Organic Waste."

  • Incompatibilities: Never dispose of (±)-1-Amino-2-propanol-d6 in waste streams containing strong oxidizing agents or concentrated acids, as this will trigger a rapid, potentially explosive exothermic reaction [[1]]().

Sources

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